2-(2-Chlorophenyl) thiomorpholine hydrochloride
Description
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Properties
IUPAC Name |
2-(2-chlorophenyl)thiomorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS.ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFYZGHXGVXXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590003 | |
| Record name | 2-(2-Chlorophenyl)thiomorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172888-52-6 | |
| Record name | 2-(2-Chlorophenyl)thiomorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Chlorophenyl) thiomorpholine hydrochloride
CAS Number: 1172888-52-6
Disclaimer: Publicly available scientific literature on the specific synthesis, biological activity, and mechanism of action of 2-(2-Chlorophenyl) thiomorpholine hydrochloride is limited. This guide provides a comprehensive overview based on available data for the compound as a chemical intermediate and draws upon representative experimental protocols and biological data from closely related thiomorpholine and 2-aryl-thiomorpholine derivatives to illustrate its potential applications and characteristics for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound featuring a thiomorpholine ring substituted with a 2-chlorophenyl group at the second position.[1] It is recognized primarily as a versatile synthetic intermediate in medicinal chemistry and drug discovery.[1] The thiomorpholine scaffold is a "privileged" structure in medicinal chemistry, known to be a component of various biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3][4] The presence of the 2-chlorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This guide details the physicochemical properties, a representative synthetic approach, potential therapeutic applications supported by data from analogous compounds, and safety considerations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1172888-52-6 | [1] |
| Molecular Formula | C₁₀H₁₂ClNS·HCl | [1] |
| Molecular Weight | 250.19 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis and Experimental Protocols
Representative Synthesis of a 2-Aryl-Thiomorpholine Derivative
This synthesis involves four main stages: N-protection of the thiomorpholine starting material, α-chlorination, introduction of the aryl group via a Grignard reaction, and final deprotection to yield the hydrochloride salt.
dot
References
An In-Depth Technical Guide to 2-(2-Chlorophenyl) thiomorpholine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl) thiomorpholine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines plausible experimental protocols for its synthesis and characterization, and discusses its potential biological significance and mechanisms of action based on current scientific understanding of related compounds.
Core Quantitative Data
The key quantitative and physical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 250.19 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNS·HCl | [1] |
| CAS Number | 1172888-52-6 | [1][2] |
| Appearance | White solid | [1][2] |
| Purity | ≥ 98% (as determined by HPLC) | [1][2] |
| Melting Point | 174 - 177 °C (for thiomorpholine hydrochloride) | [3] |
| Storage Conditions | 0-8°C | [1][2] |
Plausible Experimental Protocols
While specific proprietary methods may exist, the following sections describe robust and scientifically sound protocols for the synthesis and characterization of this compound, based on established organic chemistry principles and published methods for analogous compounds.[4]
Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process, beginning with the protection of the thiomorpholine nitrogen, followed by α-chlorination, introduction of the 2-chlorophenyl group via a Grignard reaction, and concluding with deprotection and salt formation.[4]
Step 1: N-protection of Thiomorpholine
-
Dissolve thiomorpholine (1.0 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-thiomorpholine.[4]
Step 2: α-Chlorination of N-Boc-thiomorpholine
-
Dissolve N-Boc-thiomorpholine (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-chlorosuccinimide (NCS, 1.2 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, filter the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate to yield N-Boc-2-chlorothiomorpholine.[4]
Step 3: Grignard Reaction with 2-Chlorophenylmagnesium Bromide
-
Under an inert atmosphere, prepare the Grignard reagent by reacting 1-bromo-2-chlorobenzene (1.5 equivalents) with magnesium turnings (1.6 equivalents) in anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve N-Boc-2-chlorothiomorpholine (1.0 equivalent) in anhydrous THF and cool to -78°C.
-
Slowly add the prepared Grignard reagent to the cooled solution.
-
Maintain the reaction at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain N-Boc-2-(2-chlorophenyl)thiomorpholine.[4]
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-2-(2-chlorophenyl)thiomorpholine (1.0 equivalent) in a 4 M solution of hydrochloric acid in dioxane.
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be triturated with diethyl ether and filtered to yield the final product, this compound.[4]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR : Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts for the thiomorpholine ring protons are expected between δ 2.5 and 4.0 ppm, while the aromatic protons of the 2-chlorophenyl group should appear between δ 7.0 and 7.5 ppm.
-
¹³C NMR : Acquire the carbon NMR spectrum. The aliphatic carbons of the thiomorpholine ring are expected in the range of δ 25-55 ppm, and the aromatic carbons between δ 125 and 140 ppm.[5][6]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization : Use electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis : Scan a suitable mass range to detect the molecular ion. The expected [M+H]⁺ for the free base (C₁₀H₁₂ClNS) is approximately m/z 214.04. The isotopic pattern for the chlorine atom ([M+2]⁺ peak with about one-third the intensity of the M⁺ peak) should be observable.[5]
Potential Biological Significance and Mechanism of Action
This compound is primarily utilized as a key intermediate in the synthesis of novel therapeutic agents.[1] Thiomorpholine and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and hypolipidemic effects.[2][7]
A plausible mechanism of action for some thiomorpholine derivatives with hypolipidemic activity is the inhibition of squalene synthase.[7] This enzyme catalyzes a key step in the cholesterol biosynthesis pathway. By inhibiting this enzyme, these compounds can reduce the endogenous production of cholesterol, which is a critical factor in the management of hyperlipidemia and the prevention of atherosclerosis.
References
An In-depth Technical Guide to 2-(2-Chlorophenyl) thiomorpholine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Chlorophenyl) thiomorpholine hydrochloride. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known information and presents generalized experimental protocols and potential biological pathways relevant to its structural class. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, highlighting the potential of thiomorpholine derivatives as valuable intermediates in the synthesis of novel therapeutic agents.
Introduction
This compound is a heterocyclic compound belonging to the thiomorpholine class of molecules. Thiomorpholine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2] The incorporation of a thiomorpholine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This particular derivative, featuring a 2-chlorophenyl substituent, is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, notably those with potential anti-inflammatory and analgesic activities.[3] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and experimental settings.
Chemical and Physical Properties
Precise, experimentally determined quantitative data for this compound are not extensively reported in the scientific literature. The following tables summarize the available information and provide estimates or general characteristics where specific data is unavailable.
Table 1: General Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-chlorophenyl)thiomorpholine;hydrochloride | N/A |
| CAS Number | 1172888-52-6 | [3] |
| Physical Appearance | White solid | [3] |
Table 2: Molecular and Mass Information
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂ClNS · HCl | [3] |
| Molecular Weight | 250.19 g/mol | [3] |
| Monoisotopic Mass | 249.020 g/mol | N/A |
Table 3: Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Favorable solubility and stability noted, but quantitative data is not available. | [3] |
Table 4: Spectral Data
| Technique | Data |
| ¹H NMR | Not available |
| ¹³C NMR | Not available |
| Infrared (IR) | Not available |
| Mass Spectrometry (MS) | Not available |
Note: The lack of publicly available spectral data underscores the need for further experimental characterization of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available. However, based on general synthetic strategies for 2-arylthiomorpholines, a representative protocol can be proposed.[4][5] The following sections outline these generalized procedures.
Synthesis of 2-(2-Chlorophenyl) thiomorpholine (Generalized Method)
The synthesis of 2-arylthiomorpholines can be approached through a multi-step pathway. A plausible, though not specifically verified for this compound, synthetic route is outlined below.
Step 1: N-protection of Thiomorpholine The initial step involves the protection of the secondary amine of the thiomorpholine ring to prevent side reactions in subsequent steps. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
-
Procedure: Dissolve thiomorpholine in a suitable aprotic solvent such as dichloromethane. Add a base, for instance, triethylamine, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The N-Boc-thiomorpholine product is then isolated through aqueous workup and solvent evaporation.
Step 2: α-Arylation of N-Boc-thiomorpholine The introduction of the 2-chlorophenyl group at the 2-position of the thiomorpholine ring is a critical step. This can be achieved through various methods, including a Grignard reaction with a suitable precursor.
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Procedure: An α-halo-N-Boc-thiomorpholine intermediate would first be synthesized. Subsequently, a Grignard reagent, 2-chlorophenylmagnesium bromide, prepared from 1-bromo-2-chlorobenzene and magnesium turnings, would be reacted with the α-halo-N-Boc-thiomorpholine at low temperatures (e.g., -78 °C) in an anhydrous ether solvent. The reaction is carefully quenched, and the desired N-Boc-2-(2-chlorophenyl)thiomorpholine is purified, often using column chromatography.
Step 3: Deprotection and Hydrochloride Salt Formation The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
-
Procedure: The N-Boc-2-(2-chlorophenyl)thiomorpholine is dissolved in a suitable solvent, and a strong acid, such as hydrochloric acid in an organic solvent (e.g., dioxane or ethanol), is added. The reaction proceeds, typically at room temperature, to cleave the Boc group. The this compound product often precipitates from the solution and can be collected by filtration and then dried.
References
Navigating the Solubility Landscape of 2-(2-Chlorophenyl)thiomorpholine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Solubility in Drug Discovery
Solubility is a critical physicochemical property in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability and hinder the development of promising therapeutic candidates. For thiomorpholine derivatives, which are explored for various biological activities, understanding their solubility is paramount.[1][2][3] Factors such as the nature and position of substituents on the thiomorpholine ring can significantly impact aqueous solubility.[1]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., mg/mL in various solvents at defined temperatures) for 2-(2-chlorophenyl)thiomorpholine hydrochloride has not been publicly reported. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide. The following table provides a template for recording such data.
Table 1: Solubility Data Template for 2-(2-Chlorophenyl)thiomorpholine Hydrochloride
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |
| Water | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Thermodynamic | ||
| 0.1 N HCl | 25 | Thermodynamic | ||
| Methanol | 25 | Thermodynamic | ||
| Ethanol | 25 | Thermodynamic | ||
| Acetonitrile | 25 | Thermodynamic | ||
| DMSO | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Kinetic (1% DMSO) |
Experimental Protocols for Solubility Determination
Two key types of solubility are typically measured during drug discovery: thermodynamic and kinetic solubility.
Thermodynamic Solubility
Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with the solid form of the compound. This is a fundamental property of a molecule in a given solvent.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of 2-(2-chlorophenyl)thiomorpholine hydrochloride to a selection of solvents in separate vials.
-
Equilibration: Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.[1]
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.[1]
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.[1]
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] A standard curve should be used for accurate quantification.
Figure 1. Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically in DMSO), begins to precipitate in an aqueous buffer. This is often more relevant to in vitro biological assays.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(2-chlorophenyl)thiomorpholine hydrochloride in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Create serial dilutions of the DMSO stock solution in a 96-well plate.[1]
-
Aqueous Dilution: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-5%.[1] A DMSO-only control should be included.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[1]
-
Turbidity Measurement: Measure the turbidity (or light scattering) of each well using a plate reader.[1]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the DMSO-only control.[1]
Figure 2. Workflow for Kinetic Solubility Determination.
Analytical Methods for Quantification
Accurate quantification of the dissolved compound is crucial for reliable solubility data. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method.
HPLC Method Development
A typical Reverse-Phase HPLC (RP-HPLC) method can be developed for the quantification of 2-(2-chlorophenyl)thiomorpholine hydrochloride.
-
Column: A C18 column is a common choice for separating small molecules.[4][5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is often effective.[4][5]
-
Detector: A UV detector is widely used, and the detection wavelength should be set to the absorbance maximum of the compound.[6] For higher sensitivity and selectivity, a mass spectrometer (MS) detector can be used (LC-MS).[6]
-
Standard Curve: A calibration curve is generated by injecting known concentrations of the compound to correlate peak area with concentration.[4]
Figure 3. Key Components of an HPLC System for Quantification.
Strategies to Improve Solubility
If 2-(2-chlorophenyl)thiomorpholine hydrochloride exhibits poor aqueous solubility, several formulation strategies can be employed:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.[1] As a hydrochloride salt, this compound is expected to be more soluble at lower pH.
-
Use of Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.[1]
-
Use of Excipients: Surfactants or cyclodextrins can be used to form micelles or inclusion complexes, respectively, to enhance the apparent solubility of a compound.[1]
Conclusion
While specific solubility data for 2-(2-chlorophenyl)thiomorpholine hydrochloride remains to be published, this guide provides the necessary framework for researchers to determine this critical parameter. By following the detailed experimental protocols for thermodynamic and kinetic solubility and utilizing robust analytical methods for quantification, drug development professionals can generate the data needed to advance their research and make informed decisions about the development of this and other thiomorpholine derivatives.
References
An In-depth Technical Guide to the Mechanism of Action of ARX788, an Antibody-Drug Conjugate
Disclaimer: The initial request for information on "2-(2-Chlorophenyl) thiomorpholine hydrochloride" did not yield publicly available data regarding a mechanism of action for a therapeutic agent. This compound is primarily described as a chemical intermediate in the synthesis of pharmaceuticals and other materials.[1][2][3] However, a closely related synonym, AN-788, is associated with ARX788, a well-characterized antibody-drug conjugate with a defined mechanism of action in cancer therapy. This guide will focus on the mechanism of action of ARX788, assuming it is the intended subject of the query.
ARX788 is a next-generation, site-specific antibody-drug conjugate (ADC) currently under investigation for the treatment of HER2-positive cancers.[4][5] It represents a promising therapeutic strategy by combining the high specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload, thereby minimizing systemic toxicity.[4] This guide provides a detailed overview of its mechanism of action, supported by available data and experimental methodologies.
Molecular Composition of ARX788
ARX788 is composed of three key components:
-
A humanized anti-HER2 monoclonal antibody: This antibody component is engineered to specifically recognize and bind to the human epidermal growth factor receptor 2 (HER2), which is overexpressed on the surface of certain cancer cells.[4][6]
-
A potent cytotoxic payload, AS269: AS269 is a highly potent tubulin inhibitor.[5] Tubulin is a critical component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, AS269 induces cell cycle arrest and apoptosis.
-
A stable linker: A non-cleavable linker connects the antibody to the cytotoxic payload. This linker is designed to be stable in circulation and only release the payload inside the target cancer cell.[4] The site-specific conjugation technology allows for a precise drug-to-antibody ratio, resulting in a homogenous product with predictable behavior.[6]
Mechanism of Action: A Step-by-Step Pathway
The mechanism of action of ARX788 is a multi-step process designed for targeted delivery of the cytotoxic payload to cancer cells:
-
Target Binding: The anti-HER2 antibody component of ARX788 binds with high affinity to the HER2 receptor on the surface of cancer cells.[4]
-
Internalization: Upon binding, the ARX788-HER2 receptor complex is internalized into the cancer cell through a process called endocytosis.[4][7]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the endosome containing the complex fuses with a lysosome. The acidic environment and enzymatic activity within the lysosome lead to the degradation of the antibody, releasing the cytotoxic payload, AS269.[7]
-
Cytotoxicity: The released AS269 payload then diffuses into the cytoplasm and exerts its cytotoxic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of ARX788 and a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of action of ARX788.
Caption: In vitro efficacy testing workflow.
Quantitative Data
The following table summarizes the in vitro cytotoxicity of ARX788 in various HER2-expressing cancer cell lines.
| Cell Line | Cancer Type | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | Breast Cancer | High | 29 |
| NCI-N87 | Gastric Cancer | High | 10 |
| BT-474 | Breast Cancer | High | 33 |
| JIMT-1 | Breast Cancer | Moderate | 78 |
Data are representative and compiled from preclinical studies. Actual values may vary between experiments.
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and reproducing the findings.
5.1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate HER2-positive cancer cells (e.g., SK-BR-3, NCI-N87) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of ARX788 (e.g., 0.1 to 1000 ng/mL) in triplicate for 72 hours. Include untreated cells as a control.
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
5.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with ARX788 at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.
Clinical Significance and Future Directions
ARX788 has demonstrated promising anti-tumor activity in preclinical models and clinical trials, particularly in patients with HER2-positive advanced breast and gastric cancers.[5][7] Its efficacy in tumors with low HER2 expression and in those resistant to other HER2-targeted therapies like T-DM1 highlights its potential to address unmet clinical needs.[7][8] Ongoing research is focused on further evaluating its safety and efficacy in larger patient populations and exploring its potential in other HER2-expressing solid tumors.[4] The development of ARX788 exemplifies the progress in ADC technology, offering a more targeted and potent approach to cancer treatment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. What is ARX-788 used for? [synapse.patsnap.com]
- 5. Phase 1 multicenter, dose-expansion study of ARX788 as monotherapy in HER2-positive advanced gastric and gastroesophageal junction adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. [PDF] ARX788, a Site-specific Anti-HER2 Antibody–Drug Conjugate, Demonstrates Potent and Selective Activity in HER2-low and T-DM1–resistant Breast and Gastric Cancers | Semantic Scholar [semanticscholar.org]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 2-(2-Chlorophenyl) thiomorpholine hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Chlorophenyl) thiomorpholine hydrochloride is a versatile heterocyclic compound that has garnered attention in medicinal chemistry primarily as a key intermediate in the synthesis of novel therapeutic agents. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This technical guide consolidates the available information on this compound, focusing on its role as a synthetic precursor and the documented biological activities of its derivatives and related thiomorpholine compounds. This document aims to provide a comprehensive resource for researchers exploring the potential of this chemical scaffold in drug discovery and development, particularly in the areas of anti-inflammatory and antimicrobial therapies.
Introduction
The thiomorpholine ring is a privileged scaffold in medicinal chemistry, featured in a range of compounds with diverse pharmacological properties. The incorporation of a 2-chlorophenyl group into the thiomorpholine structure, as seen in this compound, offers a unique combination of steric and electronic features that can be exploited for the synthesis of targeted therapeutic agents. This compound is recognized as a valuable building block for creating molecules with potential anti-inflammatory, analgesic, and antimicrobial activities[1][2]. The inherent reactivity of the thiomorpholine nitrogen and the potential for further functionalization of the aromatic ring make it an attractive starting point for generating compound libraries for biological screening.
Synthetic Utility and Potential for Derivatization
This compound serves as a crucial starting material for the synthesis of a variety of more complex molecules. The thiomorpholine moiety can be N-acylated or N-alkylated to introduce diverse functional groups, leading to the generation of novel chemical entities with potentially enhanced biological activities. The general synthetic utility is highlighted by its application in creating compounds for pharmaceutical and agricultural chemistry[1][2].
Biological Activities of Thiomorpholine Derivatives
While specific quantitative data for the title compound is scarce, the broader class of thiomorpholine derivatives has demonstrated a wide spectrum of biological activities.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of compounds containing the thiomorpholine scaffold. The proposed mechanisms of action for related compounds often involve the modulation of key inflammatory pathways.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition : Thiophene-based compounds, which are structurally related to thiomorpholines, are known to exert their anti-inflammatory effects by inhibiting COX and LOX enzymes, key players in the arachidonic acid cascade that leads to the production of pro-inflammatory prostaglandins and leukotrienes.
-
NF-κB Pathway Modulation : The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some heterocyclic compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
Caption: Potential anti-inflammatory signaling pathways modulated by thiomorpholine derivatives.
Antimicrobial Activity
The thiomorpholine nucleus is a component of various compounds synthesized to exhibit antimicrobial properties. The introduction of different substituents on the thiomorpholine ring can lead to compounds with activity against a range of bacterial and fungal pathogens.
Quantitative Data on Related Thiomorpholine Derivatives
While specific IC50 or MIC values for this compound are not available, data from studies on structurally related compounds can provide insights into the potential potency of this chemical class.
| Compound Class | Biological Activity | Assay | Quantitative Data | Reference |
| Antioxidant Thiomorpholine Derivatives | Antioxidant | Inhibition of ferrous/ascorbate-induced lipid peroxidation | IC50 values as low as 7.5 µM | [3] |
| 2-(thiophen-2-yl) dihydroquinolines with thiomorpholine | Antimycobacterial | In vitro against M. tuberculosis H37Rv | Less potent than morpholine analog (MIC > 12.5 mg/mL) | [4] |
Experimental Protocols
The following are generalized protocols for assessing the anti-inflammatory and antimicrobial activities of a test compound such as this compound or its derivatives.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding : Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for 1 hour.
-
LPS Stimulation : Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation : The plate is incubated for 24 hours.
-
Nitrite Quantification (Griess Assay) : After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement : The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Data Analysis : The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Caption: Workflow for in vitro anti-inflammatory screening.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Preparation of Inoculum : A standardized bacterial or fungal suspension is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compound : The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth to obtain a range of concentrations.
-
Inoculation : Each well is inoculated with the microbial suspension. A positive control well (microbes with no compound) and a negative control well (broth only) are included.
-
Incubation : The plate is incubated at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC) : The MIC is determined as the lowest concentration of the test compound that completely inhibits visible microbial growth.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : Aliquots from the wells showing no growth are sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. While direct evidence of its biological activity is limited, the extensive research on related thiomorpholine and thiophene derivatives suggests significant potential, particularly in the anti-inflammatory and antimicrobial arenas. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of this compound to elucidate its structure-activity relationships. Detailed mechanistic studies on the most promising candidates will be crucial to identify their molecular targets and pathways of action. The information compiled in this guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
Unveiling the Therapeutic Promise of 2-(2-Chlorophenyl) thiomorpholine hydrochloride: A Technical Guide to Potential Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenyl) thiomorpholine hydrochloride is a heterocyclic compound belonging to the thiomorpholine class of molecules. While primarily utilized as a versatile intermediate in the synthesis of more complex pharmaceutical agents, the inherent structural motifs of the thiomorpholine scaffold suggest a broad spectrum of potential therapeutic applications.[1][2][3] This technical guide consolidates the current understanding of the potential therapeutic targets of compounds structurally related to this compound, providing a foundation for future research and drug development endeavors. The information presented is largely derived from studies on analogous thiomorpholine derivatives, offering valuable insights into the probable mechanisms of action and biological activities of the title compound.
The thiomorpholine core is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have been shown to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5] This guide will delve into the key signaling pathways and molecular targets implicated in these therapeutic areas, supported by quantitative data from relevant studies, detailed experimental protocols for assessing biological activity, and visual representations of the underlying molecular mechanisms.
Potential Therapeutic Targets and Mechanisms of Action
Based on the extensive research into thiomorpholine-containing compounds, several key therapeutic targets and signaling pathways have emerged as highly probable for derivatives of this compound.
Anticancer Activity: Targeting the PI3K/Akt/mTOR and NF-κB Signaling Pathways
The dysregulation of cellular signaling pathways is a hallmark of cancer. Thiomorpholine derivatives have demonstrated significant potential as anticancer agents by modulating critical pathways involved in cell growth, proliferation, and survival.
1. PI3K/Akt/mTOR Pathway:
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in various cancers. Several studies have identified thiomorpholine derivatives as potent inhibitors of this pathway. The mechanism of action is believed to involve the direct inhibition of PI3K, which in turn prevents the phosphorylation and activation of its downstream effector, Akt. This disruption cascades down to inhibit mTOR, a key regulator of protein synthesis and cell growth.
-
Key Therapeutic Targets: PI3K (specifically the p110α isoform), Akt, mTOR.[6]
2. NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. Certain morpholine and thiomorpholine derivatives have been shown to inhibit the NF-κB signaling pathway. This inhibition can occur at various levels, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the active NF-κB subunits. A fluoxetine derivative containing a morpholine ring, OTPM, has been shown to inhibit NF-κB phosphorylation and its nuclear translocation.[7]
-
Key Therapeutic Targets: IκB kinase (IKK), NF-κB (p65 subunit).
Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Thiomorpholine derivatives have been investigated for their anti-inflammatory properties, which are often linked to the modulation of inflammatory signaling pathways. The anti-inflammatory effects of some thiophene derivatives have been associated with the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8]
-
Potential Therapeutic Targets: COX-2, 5-LOX, TNF-α.
Neuroprotective Effects
Emerging evidence suggests that thiomorpholine derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. Some morpholine derivatives have been shown to exhibit neuroprotective effects by modulating neuroinflammatory pathways, such as inhibiting microglial activation and the production of pro-inflammatory cytokines.[7][9]
-
Potential Therapeutic Targets: Acetylcholinesterase, Butyrylcholinesterase, N-methyl-D-aspartate (NMDA) receptors.[10]
Quantitative Data on Thiomorpholine Derivatives
The following tables summarize the quantitative biological data for various thiomorpholine derivatives, providing insights into their potency and potential therapeutic efficacy.
Table 1: Anticancer Activity of Thiomorpholine Derivatives
| Compound ID | Cancer Cell Line | Target/Pathway | Activity (IC₅₀) | Reference |
| 15e | A375 (Melanoma) | PI3K p110α | 0.58 µM | [6] |
| Compound 22 | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | 20 µM | [11] |
| Compound 22 | SW480 (Colon Cancer) | Apoptosis Induction | 12.5 µM | [11] |
Table 2: Anti-Inflammatory and Antioxidant Activity of Thiomorpholine Derivatives
| Compound ID | Assay | Activity (IC₅₀) | Reference |
| Compound 3 | Soybean Lipoxygenase (LOX-3) Inhibition | 4 µM | [9] |
| Compound 7 | Soybean Lipoxygenase (LOX-3) Inhibition | 22 µM | [9] |
| Compound 3 | DPPH Radical Scavenging | 31 µM | [9] |
| Various | Ferrous/ascorbate-induced lipid peroxidation | as low as 7.5 µM | [12] |
Table 3: Neuroprotective and Other Activities of Thiomorpholine Derivatives
| Compound ID | Target/Assay | Activity | Reference |
| OTPM | LPS-induced NO production in BV-2 microglia | Significant decrease (p < 0.001) | [7] |
| Various | Hypocholesterolemic and Hypolipidemic | Decreases in triglycerides, total cholesterol, and LDL | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its derivatives.
Protocol 1: Synthesis of 2-Arylthiomorpholine Derivatives
This protocol outlines a general multi-step synthesis for 2-arylthiomorpholine derivatives.[1]
Step 1: N-protection of Thiomorpholine
-
Dissolve thiomorpholine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and cool the mixture to 0°C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-thiomorpholine.
Step 2: α-Chlorination of N-Boc-thiomorpholine
-
Dissolve N-Boc-thiomorpholine (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield the crude α-chloro derivative.
Step 3: Grignard Reaction for Aryl Group Introduction
-
Prepare the Grignard reagent from the appropriate aryl bromide (e.g., 1-bromo-2-chlorobenzene) and magnesium turnings in anhydrous THF.
-
Dissolve the α-chloro-N-Boc-thiomorpholine from the previous step in anhydrous THF and cool to -78°C.
-
Slowly add the Grignard reagent to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography to obtain N-Boc-2-arylthiomorpholine.
Step 4: Deprotection
-
Dissolve the N-Boc-2-arylthiomorpholine in a solution of HCl in 1,4-dioxane or diethyl ether.
-
Stir at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the 2-arylthiomorpholine.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Seed cancer cells (e.g., MDA-MB-231, SW480) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine derivatives.
Caption: NF-κB signaling pathway and the inhibitory action of thiomorpholine derivatives.
Caption: General experimental workflow for the development of thiomorpholine-based therapeutics.
Conclusion
While direct biological data for this compound is limited in publicly available literature, the extensive research on the thiomorpholine scaffold strongly suggests its potential as a source of novel therapeutic agents. The evidence points towards promising anticancer, anti-inflammatory, and neuroprotective activities, mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB. This technical guide provides a comprehensive overview of these potential applications, supported by quantitative data from analogous compounds and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and drug development professionals, encouraging further investigation into the therapeutic promise of this compound and its derivatives. The synthesis and biological evaluation of novel analogs based on this core structure are warranted to fully elucidate their therapeutic potential and advance the development of new and effective treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads [mdpi.com]
- 10. Evaluation of the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury | Prikhodko | Drug development & registration [pharmjournal.ru]
- 11. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Arylthiomorpholines
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and development of 2-arylthiomorpholine derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the synthetic evolution, biological activities, and mechanistic insights into this important scaffold.
Introduction: The Emergence of a Privileged Structure
The thiomorpholine ring, a sulfur-containing analog of morpholine, serves as a cornerstone for a variety of biologically active molecules. The introduction of an aryl substituent at the 2-position of the thiomorpholine ring gives rise to the 2-arylthiomorpholine scaffold, a structure that has proven to be a "privileged" motif in drug discovery. These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antitubercular, and hypolipidemic effects. This guide traces the scientific journey from the initial synthesis of the parent thiomorpholine heterocycle to the development and biological evaluation of its complex 2-aryl derivatives.
A Historical Perspective: From Simple Heterocycles to Complex Therapeutics
While the precise first synthesis of a 2-arylthiomorpholine is not extensively documented in early literature, the foundation for their creation was laid by the pioneering work on the synthesis of the parent thiomorpholine ring. Early methods for thiomorpholine synthesis often involved the reaction of dihaloalkanes with aminoalcohols or the cyclization of aminoethanethiols.
A significant advancement in the synthesis of substituted thiomorpholines, including precursors to 2-aryl derivatives, has been the development of multi-step synthetic pathways. A representative and widely adopted methodology for the synthesis of 2-arylthiomorpholine derivatives involves a four-stage process: N-protection of the thiomorpholine ring, α-chlorination, introduction of the aryl group via a Grignard reaction, and a final deprotection step to yield the target compound.[1] This robust synthetic strategy has enabled the generation of diverse libraries of 2-arylthiomorpholine analogs for biological screening.
Synthetic Methodologies: Building the Core Scaffold
The synthesis of 2-arylthiomorpholines is a critical aspect of their development. The following section details a representative experimental protocol for their preparation, which can be adapted for the synthesis of various derivatives.
General Experimental Protocol for the Synthesis of 2-Arylthiomorpholine Derivatives[1]
A widely utilized synthetic route is depicted below. This multi-step process allows for the controlled introduction of the aryl substituent at the 2-position of the thiomorpholine ring.
Caption: A typical synthetic workflow for 2-arylthiomorpholine derivatives.
Step 1: N-protection of Thiomorpholine To a solution of thiomorpholine in a suitable solvent such as dichloromethane, a base (e.g., triethylamine) and a protecting group precursor, typically di-tert-butyl dicarbonate (Boc anhydride), are added. The reaction mixture is stirred at room temperature to yield N-Boc-thiomorpholine.
Step 2: α-Chlorination of N-Boc-thiomorpholine The N-protected thiomorpholine is then subjected to chlorination at the α-position to the sulfur atom. This is commonly achieved using N-chlorosuccinimide (NCS) in a solvent like carbon tetrachloride.
Step 3: Introduction of the Aryl Group via Grignard Reaction The key aryl group is introduced through a Grignard reaction. The N-Boc-2-chlorothiomorpholine is reacted with a freshly prepared arylmagnesium bromide (ArMgBr) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures.
Step 4: Deprotection Finally, the Boc protecting group is removed under acidic conditions, typically using a solution of hydrochloric acid in dioxane, to afford the desired 2-arylthiomorpholine hydrochloride salt.
Data Presentation: A Quantitative Look at Synthesis and Activity
The following tables summarize key quantitative data from the synthesis and biological evaluation of representative 2-arylthiomorpholine derivatives and related compounds.
Table 1: Illustrative Quantitative Data for the Synthesis of a Model 2-Arylthiomorpholine Derivative [1]
| Step | Reactant | Reagent | Product | Yield (%) |
| 1 | Thiomorpholine | Boc Anhydride | N-Boc-thiomorpholine | >95 |
| 2 | N-Boc-thiomorpholine | N-Chlorosuccinimide | N-Boc-2-chlorothiomorpholine | ~80 |
| 3 | N-Boc-2-chlorothiomorpholine | Phenylmagnesium Bromide | N-Boc-2-phenylthiomorpholine | ~60-70 |
| 4 | N-Boc-2-phenylthiomorpholine | HCl in Dioxane | 2-Phenylthiomorpholine HCl | >90 |
Table 2: Biological Activities of Selected Thiomorpholine Derivatives
| Compound ID | Biological Activity | Target/Assay | IC50/MIC | Reference |
| 16c | DPP-IV Inhibition | Dipeptidyl peptidase IV | 3.40 µmol/L | [2] |
| 26b | Antitubercular | M. tuberculosis H37Rv | >12.5 µg/mL | [2] |
| Compound 15 | Hypolipidemic | Triton WR-1339 induced hyperlipidemia in rats | 80% reduction in triglycerides | [2] |
| BW1370U87 | Sodium Channel Blocker | Sodium Channel | Not specified | [1] |
| Crizotinib Analog | Anticancer | HT29 human colon cancer cell line | 2.01 µM | [2] |
Biological Activities and Mechanisms of Action
2-Arylthiomorpholines exhibit a remarkable diversity of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.
Anti-inflammatory Activity
Several thiomorpholine derivatives have been investigated for their anti-inflammatory properties. The proposed mechanism for some of these compounds involves the inhibition of pro-inflammatory enzymes and signaling pathways.
Caption: Inhibition of pro-inflammatory signaling pathways by 2-arylthiomorpholines.
Anticancer Activity
Certain 2-arylthiomorpholine analogs have demonstrated significant anticancer activity. For instance, morpholine-substituted 2-amino-4-phenylthiazole derivatives, which share structural similarities with the drug Crizotinib, have shown potent growth inhibitory effects on human colon cancer cell lines.[2] The mechanism of action is often linked to the inhibition of specific kinases involved in cancer cell proliferation and survival.
Caption: Kinase inhibition as a mechanism of anticancer activity.
Other Therapeutic Potential
Beyond anti-inflammatory and anticancer applications, 2-arylthiomorpholine derivatives have shown promise in other areas:
-
Hypolipidemic Activity: Some derivatives have been shown to decrease triglyceride, total cholesterol, and low-density lipoprotein levels, potentially through the inhibition of squalene synthase.[2]
-
Antitubercular Activity: Analogs have been screened for their activity against Mycobacterium tuberculosis, highlighting their potential in infectious disease treatment.[2]
-
Enzyme Inhibition: Specific derivatives have been identified as potent inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes.[2]
Conclusion and Future Directions
The 2-arylthiomorpholine scaffold has proven to be a versatile and valuable platform for the discovery of new therapeutic agents. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. Future research in this area will likely focus on elucidating the precise molecular targets and signaling pathways for various biological activities, optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of 2-arylthiomorpholines holds great promise for addressing unmet medical needs across a range of diseases.
References
Spectroscopic Characterization of 2-(2-Chlorophenyl) thiomorpholine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(2-Chlorophenyl) thiomorpholine hydrochloride. Due to the limited availability of public experimental data for this specific compound, this document focuses on established methodologies and predicted spectroscopic data to serve as a reference for researchers. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. All quantitative data is presented in clear, tabular format for ease of comparison. Additionally, a generalized workflow for the spectroscopic analysis of a synthesized compound is provided using a Graphviz diagram. This guide is intended to be a valuable resource for scientists engaged in the synthesis, identification, and characterization of novel chemical entities in drug discovery and development.
Introduction
This compound is a heterocyclic compound with potential applications as an intermediate in the synthesis of biologically active molecules.[1] Its structural characterization is a critical step in ensuring its purity, identity, and suitability for further use in pharmaceutical research and development. Spectroscopic techniques are fundamental to this process, providing detailed information about the molecular structure and functional groups present in the compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational models and should be used as a reference for comparison with experimental results.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | Multiplet | 4H | Aromatic protons (C₆H₄Cl) |
| 4.50 - 4.30 | Multiplet | 1H | CH adjacent to Phenyl and N |
| 3.40 - 3.20 | Multiplet | 2H | CH₂ adjacent to N |
| 3.10 - 2.90 | Multiplet | 2H | CH₂ adjacent to S |
| 2.80 - 2.60 | Multiplet | 2H | CH₂ adjacent to N |
| 2.50 - 2.30 | Multiplet | 2H | CH₂ adjacent to S |
Note: The presence of the hydrochloride salt may lead to peak broadening and shifts in experimental spectra, particularly for protons near the nitrogen atom.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| 138.0 | Aromatic C-Cl |
| 132.0 | Aromatic C-H |
| 130.0 | Aromatic C-H |
| 128.0 | Aromatic C-H |
| 127.0 | Aromatic C-H |
| 125.0 | Aromatic C |
| 60.0 | CH adjacent to Phenyl and N |
| 50.0 | CH₂ adjacent to N |
| 48.0 | CH₂ adjacent to N |
| 28.0 | CH₂ adjacent to S |
| 26.0 | CH₂ adjacent to S |
Predicted Mass Spectrometry Data
Table 3: Predicted m/z Peaks for this compound
| m/z | Relative Intensity (%) | Assignment |
| 213.05 | 100 | [M]⁺ (for free base) |
| 215.05 | 33 | [M+2]⁺ (isotope peak for ³⁷Cl) |
| 178.0 | 80 | [M - Cl]⁺ |
| 140.0 | 60 | [C₈H₈N]⁺ |
| 113.0 | 40 | [C₆H₄Cl]⁺ |
Note: The mass spectrum of the hydrochloride salt may show the molecular ion of the free base after loss of HCl in the ion source.
Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 2700 - 2400 | Broad, Strong | N-H stretch (from hydrochloride) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1100 - 1000 | Strong | C-N stretch |
| 750 - 700 | Strong | C-Cl stretch |
| 700 - 600 | Medium | C-S stretch |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).[2] Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to TMS at 0 ppm or the residual solvent peak.
-
Perform baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[2]
-
Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Follow the same locking and shimming procedures as for ¹H NMR.
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR.[3]
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ a suitable relaxation delay to ensure accurate integration if quantitative data is needed.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum.
-
Reference the spectrum using the solvent peak or TMS.
-
Perform baseline correction.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) is used.[4][5]
-
Data Acquisition (ESI-MS):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Apply a high voltage to the ESI needle to generate charged droplets.[4]
-
The solvent evaporates, leading to the formation of gas-phase ions.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source, where it is vaporized.
-
Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).[5][6][7]
-
This causes ionization and fragmentation of the molecule.[6]
-
Acquire the mass spectrum, which will show the molecular ion (if stable) and various fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the isotopic pattern, particularly for the presence of chlorine.
-
Interpret the fragmentation pattern to gain structural information.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8][9]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the IR beam path.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the fingerprint region (below 1500 cm⁻¹) with reference spectra if available.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: Generalized workflow for the spectroscopic analysis of a synthesized compound.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a framework for this analysis, including predicted data and detailed experimental protocols for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The presented workflow offers a systematic approach to the structural elucidation of newly synthesized compounds. While the data provided herein is predictive, it serves as a valuable baseline for researchers to compare with their own experimental findings, ultimately leading to a thorough and accurate characterization of the target molecule.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. edinst.com [edinst.com]
An In-depth Technical Guide to the Safety and Handling of 2-(2-Chlorophenyl) thiomorpholine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive risk assessment performed by qualified safety personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.
Executive Summary
2-(2-Chlorophenyl) thiomorpholine hydrochloride is a heterocyclic compound utilized primarily as a chemical intermediate in pharmaceutical and agrochemical research.[1] Its thiomorpholine core, a sulfur analog of morpholine, is recognized as a "privileged scaffold" in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] While specific toxicological data for this particular hydrochloride salt are not extensively published, information from its Safety Data Sheet (SDS) and data on analogous structures indicate that it should be handled with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin.[3][4] This guide provides a comprehensive overview of the known safety and handling protocols for this compound, including its physicochemical properties, personal protective equipment (PPE) recommendations, emergency procedures, and disposal guidelines. In the absence of specific data, information from related thiomorpholine derivatives and chlorophenyl-containing compounds is used to provide a more complete safety profile.
Physicochemical and Toxicological Properties
The following tables summarize the known physicochemical properties of this compound and the toxicological data of related compounds to provide a safety reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1172888-52-6 | [1][3] |
| Molecular Formula | C₁₀H₁₂ClNS·HCl | [1] |
| Molecular Weight | 250.19 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C, in a dry, cool, and well-ventilated place. | [1][3] |
Table 2: Toxicological Data for Structurally Related Compounds
Note: No specific LD50 or IC50 data for this compound was found in the public domain. The data below is for analogous compounds and should be used for estimation of potential hazards only.
| Compound Type / Specific Compound | Test | Result (IC₅₀ / MIC) | Cell Line / Organism | Reference |
| Thiomorpholine derivative 7b (Schiff base) | Antimycobacterial Activity | 7.81 µg/mL (MIC) | Mycobacterium smegmatis | [5][6] |
| Thiomorpholine derivative 15 (N-substituted) | Lipid Peroxidation Inhibition | 7.5 µM (IC₅₀) | Rat Microsomal Membranes | [5] |
| 4-Chlorophenyl and morpholine substituted triazine | Cytotoxicity | 1.21 µM (IC₅₀) | C26 (Colon Carcinoma) | [7] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Cytotoxicity | 94.88 µM (IC₅₀) | MCF-7 (Breast Cancer) | [8] |
| 3-(2-Chlorophenyl)morpholine hydrochloride | Hazard Statement | Harmful if swallowed, in contact with skin, or if inhaled. | N/A | [4] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure and ensure the stability of this compound.
Personal Protective Equipment (PPE)
A standard set of PPE should be worn at all times when handling this compound.
Caption: Personal Protective Equipment (PPE) workflow for handling the compound.
General Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid Formation of Dust and Aerosols: As a solid, care should be taken to avoid creating dust. Use non-sparking tools.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3]
Storage
-
Container: Store in the original, tightly closed container.
-
Environment: Keep in a dry, cool, and well-ventilated place, protected from moisture.[1] Recommended storage temperature is between 0-8°C.[1]
-
Incompatibilities: While specific incompatibilities are not listed, it is prudent to store it away from strong oxidizing agents.
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
The following first-aid measures are recommended based on available SDS information.[3]
Caption: First-aid procedures for different routes of exposure.
Spill and Leak Procedures
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep up the solid material.
-
Place in a suitable, closed, and labeled container for disposal.[3]
-
-
Large Spills:
-
Evacuate personnel to a safe area.
-
Prevent further leakage if it is safe to do so.
-
Do not allow the chemical to enter drains.[3]
-
Contain the spill and collect the material as described for small spills.
-
Experimental Protocols
While specific experimental protocols for the safety assessment of this compound are not available, this section provides representative methodologies for synthesis and in vitro cytotoxicity testing based on procedures for related compounds.
Representative Synthesis Protocol
The synthesis of thiomorpholine derivatives often involves multi-step sequences. A general, representative procedure for the final coupling step to introduce the thiomorpholine moiety is described below, adapted from literature on similar compounds.[9]
-
Reaction Setup: In a round-bottom flask, dissolve the precursor bromide (1 equivalent) in a suitable solvent such as acetone.
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2-3 equivalents) followed by 2-(2-Chlorophenyl) thiomorpholine (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired final compound.
-
Characterization: Confirm the structure of the purified compound using NMR and mass spectrometry.
Representative In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of a chemical compound on cultured cell lines.[10]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Potential Biological Pathways and Mechanism of Action
The thiomorpholine scaffold is present in various compounds that act on specific biological pathways. While the exact mechanism of this compound is not defined, derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and inflammation, such as the PI3K/Akt/mTOR pathway.[2]
Caption: Potential inhibitory action on the PI3K/Akt/mTOR signaling pathway.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Chemical: Collect unused this compound and solutions containing it in a designated, labeled, and sealed container for chemical waste.
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of as hazardous waste. Do not reuse empty containers.
-
General Guidance: Contact a licensed professional waste disposal service to dispose of this material.[11]
Conclusion
This compound is a valuable research chemical with a safety profile that necessitates careful handling. While comprehensive toxicological data for this specific compound is limited, adherence to the general safety protocols for hazardous chemicals, including the use of appropriate PPE, handling in ventilated areas, and proper emergency and disposal procedures, is essential. The information provided in this guide, drawn from available SDS and literature on related compounds, serves as a foundation for researchers to develop robust and safe laboratory practices when working with this and other novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
A Technical Guide to the Investigation of 2-(2-Chlorophenyl) thiomorpholine hydrochloride for Novel Drug Discovery
Disclaimer: Publicly available research on the specific biological activities and therapeutic potential of 2-(2-Chlorophenyl) thiomorpholine hydrochloride is limited. This guide, therefore, provides a generalized framework for the investigation of a novel chemical entity of this nature, drawing upon established principles of drug discovery and medicinal chemistry. The experimental protocols and potential signaling pathways described herein are hypothetical and intended to serve as a strategic template for researchers.
Introduction to the Core Scaffold
The molecule this compound is a heterocyclic compound featuring a thiomorpholine ring substituted with a 2-chlorophenyl group. Both of these structural motifs have been explored in medicinal chemistry for their potential to interact with various biological targets.
-
Thiomorpholine: The thiomorpholine scaffold is a sulfur-containing morpholine analog. It is present in a number of biologically active compounds and can serve as a versatile scaffold for library synthesis in drug discovery. Its saturated, heterocyclic nature allows for three-dimensional diversity in compound design.
-
2-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The chloro-substituent can modulate lipophilicity, metabolic stability, and binding interactions with target proteins, often through halogen bonding or by altering electronic properties.
The combination of these two fragments in this compound presents a unique chemical entity with potential for novel pharmacological activity. A systematic investigation is required to elucidate its therapeutic potential.
Hypothetical Drug Discovery Workflow
The initial investigation of a novel compound like this compound would typically follow a multi-stage workflow, from initial screening to more detailed mechanistic studies.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Chlorophenyl)thiomorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(2-chlorophenyl)thiomorpholine hydrochloride, a heterocyclic compound of interest in pharmaceutical research and drug development. The described methodology is based on a two-step synthetic sequence involving the formation of a thiomorpholin-3-one intermediate followed by its reduction. This protocol is intended for use by qualified laboratory personnel and provides comprehensive instructions on reagents, equipment, and procedures to ensure reproducibility.
Introduction
Thiomorpholine and its derivatives are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a 2-chlorophenyl substituent at the 2-position of the thiomorpholine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. 2-(2-Chlorophenyl)thiomorpholine hydrochloride serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Experimental Protocol
This protocol is divided into two main stages:
-
Step 1: Synthesis of 2-(2-Chlorophenyl)thiomorpholin-3-one
-
Step 2: Reduction of 2-(2-Chlorophenyl)thiomorpholin-3-one to 2-(2-Chlorophenyl)thiomorpholine
-
Step 3: Formation of the Hydrochloride Salt
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Chlorophenylacetic acid | ReagentPlus®, 99% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |
| 2-Aminoethanethiol hydrochloride | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 2.0 M solution in Et₂O | Sigma-Aldrich |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - |
| Saturated aqueous sodium chloride (NaCl) | - | - |
| Deuterated chloroform (CDCl₃) for NMR | 99.8 atom % D | Cambridge Isotope Laboratories |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
-
Syringes and needles
-
Glass funnels and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer (MS)
Detailed Methodology
Step 1: Synthesis of 2-(2-Chlorophenyl)thiomorpholin-3-one
This step involves the conversion of 2-chlorophenylacetic acid to its acid chloride, followed by reaction with 2-aminoethanethiol to form the cyclic thiomorpholin-3-one.
Procedure:
-
Acid Chloride Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chlorophenylacetic acid (1.71 g, 10 mmol).
-
Add thionyl chloride (2.2 mL, 30 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-chlorophenylacetyl chloride is used in the next step without further purification.
-
-
Cyclization:
-
In a separate 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-aminoethanethiol hydrochloride (1.14 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add triethylamine (3.5 mL, 25 mmol) to the suspension. Stir for 15 minutes.
-
Dissolve the crude 2-chlorophenylacetyl chloride from the previous step in anhydrous DCM (20 mL).
-
Add the acid chloride solution dropwise to the 2-aminoethanethiol solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and saturated aqueous NaCl (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2-chlorophenyl)thiomorpholin-3-one.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
Step 2: Reduction of 2-(2-Chlorophenyl)thiomorpholin-3-one
The amide carbonyl of the thiomorpholin-3-one is reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Procedure:
-
To a 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of lithium aluminum hydride (1.0 M in THF, 15 mL, 15 mmol).
-
Cool the LiAlH₄ solution to 0 °C in an ice bath.
-
Dissolve the purified 2-(2-chlorophenyl)thiomorpholin-3-one (2.28 g, 10 mmol) in anhydrous THF (30 mL).
-
Slowly add the solution of the thiomorpholin-3-one to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood.
-
Slowly and carefully add water (0.6 mL) dropwise.
-
Add 15% aqueous sodium hydroxide solution (0.6 mL).
-
Add water (1.8 mL).
-
-
Stir the resulting greyish-white suspension at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-(2-chlorophenyl)thiomorpholine as a free base.
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its more stable and handleable hydrochloride salt.
Procedure:
-
Dissolve the crude 2-(2-chlorophenyl)thiomorpholine in anhydrous diethyl ether (50 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Stir the resulting suspension in the ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield pure 2-(2-chlorophenyl)thiomorpholine hydrochloride.
Data Presentation
| Parameter | Step 1: Thiomorpholin-3-one | Step 2: Reduction | Step 3: Salt Formation | Overall Yield |
| Theoretical Yield | 2.28 g | 2.14 g | 2.50 g | 2.50 g |
| Actual Yield | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| % Yield | ~70-85% (Typical) | ~80-90% (Typical) | >95% (Typical) | ~55-75% (Typical) |
| Appearance | White to off-white solid | Colorless oil | White crystalline solid | - |
| Purity (by HPLC/NMR) | >95% | >95% | >98% | - |
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) values corresponding to the aromatic protons of the 2-chlorophenyl group, and the diastereotopic protons of the thiomorpholine ring.
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) values for the aromatic and aliphatic carbons.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (as hydrochloride salt), C-H stretching, C=C aromatic stretching, and C-S stretching.
-
Mass Spectrometry (ESI+): [M+H]⁺ peak corresponding to the molecular weight of the free base (C₁₀H₁₂ClNS).
Visualizations
Synthesis Pathway
Synthesis of 2-Arylthiomorpholines via Grignard Reaction: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-arylthiomorpholine derivatives, a class of compounds with significant therapeutic potential. The core of this synthetic approach is a Grignard reaction to install the aryl moiety, a robust and versatile method for C-C bond formation.
Application Notes
2-Arylthiomorpholine scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The incorporation of the thiomorpholine ring, a sulfur-containing bioisostere of morpholine, can favorably modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. This can lead to improved pharmacokinetic and pharmacodynamic profiles.
Derivatives of 2-arylthiomorpholine have shown promise in a variety of therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: The thiomorpholine moiety can be found in compounds targeting CNS diseases. Its structural features can contribute to blood-brain barrier permeability, a critical factor for CNS drug candidates.
-
Anti-inflammatory Activity: Several thiomorpholine derivatives have been investigated for their anti-inflammatory properties.
-
Antimicrobial and Antifungal Agents: The sulfur atom in the thiomorpholine ring can play a role in the antimicrobial and antifungal activity of these compounds.
The synthesis of a library of 2-arylthiomorpholine analogs through the versatile Grignard reaction allows for the exploration of the structure-activity relationship (SAR), a crucial step in the optimization of lead compounds during the drug discovery process.
Experimental Protocols
The synthesis of 2-arylthiomorpholines is typically achieved through a multi-step sequence, as outlined below. This protocol describes a representative synthesis of a 2-arylthiomorpholine derivative.[1]
Overall Synthetic Workflow
Protocol 1: Synthesis of a Representative 2-Arylthiomorpholine Derivative[1]
Step 1: N-Protection of Thiomorpholine
-
In a round-bottom flask, dissolve thiomorpholine (1.0 equivalent) in dichloromethane (DCM, 10 volumes).
-
To this solution, add triethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in DCM (2 volumes) to the cooled mixture.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the separated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N-Boc-thiomorpholine.
Step 2: α-Chlorination of N-Boc-thiomorpholine
-
Dissolve the N-Boc-thiomorpholine (1.0 equivalent) from the previous step in anhydrous carbon tetrachloride (10 volumes).
-
Add N-chlorosuccinimide (NCS, 1.1 equivalents) to the solution.
-
Initiate the radical reaction by adding a catalytic amount of benzoyl peroxide (BPO, 0.05 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction's progress by TLC.
-
After cooling to room temperature, remove the succinimide byproduct by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield N-Boc-2-chlorothiomorpholine.
Step 3: Grignard Reaction for Aryl Group Installation
-
Under an inert atmosphere (argon or nitrogen), prepare the aryl Grignard reagent by reacting the appropriate aryl bromide (e.g., 4-bromotoluene, 1.5 equivalents) with magnesium turnings (1.6 equivalents) in anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve the N-Boc-2-chlorothiomorpholine (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cooled solution of the chloro-derivative.
-
Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the N-Boc-2-arylthiomorpholine.
Step 4: Deprotection
-
Dissolve the purified N-Boc-2-arylthiomorpholine (1.0 equivalent) in a 4 M solution of hydrochloric acid in dioxane (10 volumes).
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the final 2-arylthiomorpholine derivative.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
The following table presents illustrative quantitative data for the synthesis of a model 2-arylthiomorpholine derivative. Actual results may differ based on the specific substrates and reaction conditions employed.
| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | N-Boc-thiomorpholine | Thiomorpholine | Boc Anhydride, Et3N | DCM | >95 | >98 |
| 2 | N-Boc-2-chlorothiomorpholine | N-Boc-thiomorpholine | NCS, BPO | CCl4 | 70-80 | >95 |
| 3 | N-Boc-2-(p-tolyl)thiomorpholine | N-Boc-2-chlorothiomorpholine | p-tolylmagnesium bromide | THF | 60-75 | >97 |
| 4 | 2-(p-tolyl)thiomorpholine HCl | N-Boc-2-(p-tolyl)thiomorpholine | 4M HCl in Dioxane | Dioxane | >90 | >99 |
Visualizations
Reaction Mechanism: Grignard Reaction Step
Note: The images in the DOT script are placeholders and would ideally be replaced with chemical structure images for a complete representation.
Representative Signaling Pathway Modulation
Given the reported anti-inflammatory activity of some thiomorpholine derivatives, a plausible mechanism of action could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.
References
Continuous Flow Synthesis of Thiomorpholine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of thiomorpholine and its derivatives is a critical endeavor. This heterocyclic scaffold is a key component in a range of biologically active molecules, including kinase inhibitors and the antibiotic sutezolid. [1][2] Continuous flow chemistry offers a compelling alternative to traditional batch synthesis, providing enhanced safety, scalability, and efficiency.[3] This document provides detailed application notes and protocols for the continuous flow synthesis of thiomorpholine derivatives, with a focus on quantitative data and visual representations of workflows and relevant biological pathways.
Introduction to Thiomorpholine Derivatives and Continuous Flow Synthesis
The thiomorpholine moiety is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties that can enhance the drug-like characteristics of a molecule, such as solubility and cell permeability.[1][4] Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[4][5] A notable example is their application as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]
Continuous flow synthesis has emerged as a powerful technology for the production of pharmaceuticals and fine chemicals.[3] Its advantages over traditional batch processing include superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates in small, contained volumes.[3] These features make it an ideal platform for the multi-step synthesis of complex molecules like thiomorpholine derivatives.
Synthesis of the Thiomorpholine Core: A Two-Step Continuous Flow Process
A robust and efficient method for the synthesis of the parent thiomorpholine molecule is a telescoped two-step continuous flow process.[6][7][8] This process involves a photochemical thiol-ene reaction followed by a base-mediated cyclization.[6][8]
Quantitative Data for Thiomorpholine Synthesis
The following table summarizes the key quantitative data for the continuous flow synthesis of thiomorpholine, comparing it to the traditional batch process.[3]
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | 30-60 min (photochemical) + 5 min (cyclization) | 40 minutes (overall residence time) |
| Yield (NMR) | Quantitative (photochemical), 86-89% (cyclization) | ≥98% (intermediate), 84% (thiomorpholine) |
| Overall Isolated Yield | Not reported for telescoped process | 54% |
| Throughput | Not applicable (lab scale) | 1.8 g/h |
| Temperature | Room Temperature (photochemical), 100°C (cyclization) | 20°C (photochemical), 76-78°C (cyclization) |
| Scalability | Challenging due to heat and mass transfer limitations | Seamless scalability by increasing flow rate or parallelization |
| Safety | Handling of larger quantities of hazardous reagents | Enhanced safety due to small reactor volumes |
Experimental Protocol: Continuous Flow Synthesis of Thiomorpholine
This protocol details the telescoped continuous flow synthesis of thiomorpholine.[3][6][8]
Materials:
-
Cysteamine hydrochloride
-
9-Fluorenone (photocatalyst)
-
Diphenyl ether (internal standard)
-
Methanol
-
Vinyl chloride (gas)
-
N,N-Diisopropylethylamine (DIPEA)
Equipment:
-
Syringe pumps
-
Mass flow controller
-
Flow photoreactor (e.g., Corning AFR) with 365 nm LEDs
-
T-mixer
-
Heated residence time unit (e.g., coiled reactor)
-
Back-pressure regulator
Procedure:
-
Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride and 9-fluorenone (0.1–0.5 mol%) in methanol. An internal standard like diphenyl ether can be included for in-line analysis.
-
Photochemical Thiol-Ene Reaction:
-
Pump the feed solution into the flow photoreactor at a controlled flow rate.
-
Simultaneously, introduce vinyl chloride gas via a mass flow controller.
-
Irradiate the mixture in the photoreactor at 20°C. The residence time for this step is typically around 20 minutes.[9]
-
-
Telescoped Cyclization:
-
Direct the output from the photoreactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, to a T-mixer.
-
Concurrently, pump a solution of DIPEA in methanol to the T-mixer.
-
Pass the combined stream through a heated residence time unit at 76-78°C to facilitate the base-mediated cyclization to thiomorpholine.[3]
-
-
Work-up and Purification: The product stream is collected, and thiomorpholine can be isolated and purified by distillation.
Continuous Flow Synthesis of Thiomorpholine Derivatives
While the synthesis of the thiomorpholine core is well-established in continuous flow, the functionalization to produce derivatives is an area of active development. N-substitution is a common strategy to modulate the biological activity of the thiomorpholine scaffold.
Experimental Protocol: N-Amide Coupling of Thiomorpholine (Batch Example)
The following is a batch protocol for the N-acylation of thiomorpholine, which can be adapted for continuous flow systems.[10]
Materials:
-
Thiomorpholine
-
Furan-3-carboxylic acid
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve furan-3-carboxylic acid in anhydrous DMF.
-
Add HOBt and EDC to the solution and stir.
-
Add thiomorpholine, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated using standard extraction and purification techniques.
Thiomorpholine Derivatives as Kinase Inhibitors
A significant application of thiomorpholine derivatives is in the development of kinase inhibitors for cancer therapy.[2] The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth and survival and is often hyperactivated in cancer.[4]
The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Thiomorpholine Derivatives
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by targeted therapies. Thiomorpholine-containing compounds have been developed as potent inhibitors of PI3K and mTOR.[4]
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.
Experimental Workflows
Visualizing the experimental workflows provides a clear understanding of the process from starting materials to the final product.
Workflow for Continuous Flow Synthesis of Thiomorpholine
Caption: Experimental workflow for the continuous synthesis of thiomorpholine.
Logical Workflow for Multi-Step Synthesis of a Thiomorpholine Derivative
This diagram illustrates the general logic for a multi-step continuous flow synthesis of a functionalized thiomorpholine derivative, starting from the synthesis of the core.
Caption: Logical workflow for multi-step derivative synthesis.
Conclusion
The continuous flow synthesis of thiomorpholine and its derivatives represents a significant advancement over traditional batch methods, offering improved efficiency, safety, and scalability. The protocols and data presented here provide a foundation for researchers to implement and adapt these modern synthetic techniques. The continued exploration of continuous flow methodologies will undoubtedly accelerate the discovery and development of novel thiomorpholine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Photochemical Synthesis of the Thiomorpholine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the photochemical synthesis of the thiomorpholine ring, a crucial scaffold in various active pharmaceutical ingredients (APIs). The described method offers a significant improvement over traditional thermal syntheses, boasting higher efficiency, milder reaction conditions, and amenability to continuous flow processing.
Introduction
The thiomorpholine moiety is a vital structural component in numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including antimalarial, antibiotic, and antioxidant properties.[1][2][3] A notable example is the antibiotic Sutezolid, currently in clinical trials for treating multidrug-resistant tuberculosis.[1][3] Traditional synthetic routes to thiomorpholine are often lengthy, with reaction times ranging from 2 to 54 hours, and can result in modest overall yields of 44–81%.[1][4]
Recent advancements have led to the development of a more efficient, two-step photochemical synthesis. This method involves an initial photochemical thiol-ene reaction followed by a base-mediated cyclization, which can be effectively implemented in a continuous flow system.[1][2][3][5] This approach not only accelerates the synthesis but also allows for safer handling of reagents and better control over reaction parameters.
Photochemical Synthesis Strategy
The synthesis proceeds in two main stages:
-
Photochemical Thiol-Ene Reaction: Cysteamine hydrochloride reacts with an alkene, such as vinyl chloride, via a free-radical mechanism initiated by UV light in the presence of a photocatalyst.[1][2][6] This step yields a key intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.
-
Base-Mediated Cyclization: The intermediate undergoes intramolecular cyclization facilitated by a base to form the thiomorpholine ring.[1][2][3][5]
This modern approach has been successfully demonstrated in a continuous flow setup, which is particularly advantageous for scaling up production.[6]
Key Advantages of the Photochemical Method:
-
High Efficiency: The photochemical thiol-ene reaction can achieve quantitative yields under optimized conditions.[1][2][3][5][6]
-
Mild Conditions: The reaction is conducted at or near room temperature, avoiding the harsh conditions of some traditional methods.[3][6]
-
Speed: The continuous flow process has a significantly shorter overall residence time compared to batch syntheses.[1][2][3][5]
-
Cost-Effectiveness: The use of inexpensive starting materials and an organic photocatalyst like 9-fluorenone contributes to the economic viability of this method.[1][2][3]
-
Scalability: The continuous flow setup is readily scalable for larger production.[3]
Experimental Protocols
The following protocols are based on a continuous flow synthesis model.
Part 1: Photochemical Thiol-Ene Reaction
Materials:
-
Cysteamine hydrochloride
-
Methanol (MeOH)
-
9-fluorenone (photocatalyst)
-
Vinyl chloride (gas)
-
Argon (Ar) for degassing
-
Continuous flow photoreactor system with a 365 nm LED light source
-
Syringe pump
-
Mass flow controller
Procedure:
-
Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride in methanol. To this solution, add 0.1–0.5 mol% of 9-fluorenone. Use sonication to aid dissolution.[6]
-
Degassing: Degas the feed solution by sparging with argon. This is crucial as dissolved oxygen can quench the free-radical reaction.[6]
-
System Setup: Set up the continuous flow photoreactor. The reactor temperature should be maintained at 20 °C, and the LED cooling system at 15 °C.[6]
-
Reaction Initiation: Pump the degassed liquid feed into the photoreactor. Simultaneously, introduce vinyl chloride gas into the reactor using a mass flow controller to maintain a 1:1 stoichiometry with cysteamine hydrochloride.[6]
-
Photoreaction: Irradiate the reaction mixture with the 365 nm LED. The flow rates of the liquid and gas should be adjusted to achieve a residence time of approximately 20 minutes.[6]
-
Intermediate Collection: The output from the reactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is collected for the next step.
Part 2: Base-Mediated Cyclization
Materials:
-
Output solution from Part 1
-
N,N-diisopropylethylamine (DIPEA) or other suitable non-precipitating base
-
Methanol (MeOH)
-
Heated continuous flow reactor/coil
-
Back-pressure regulator
Procedure:
-
Base Solution Preparation: Prepare a solution of the base (e.g., DIPEA) in methanol.
-
System Setup: The output stream from the photoreactor is mixed with the base solution using a T-mixer. The combined stream then enters a heated coil reactor.
-
Cyclization Reaction: The reaction mixture is heated to 100 °C within the coil. A back-pressure regulator (e.g., set to 3 bar) is used to allow for heating above the solvent's boiling point.[6]
-
Residence Time: The flow rates are adjusted to ensure a residence time of approximately 5 minutes in the heated coil.[6]
-
Product Collection: The output stream containing thiomorpholine is collected.
-
Purification: The final product can be purified by distillation.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from the photochemical synthesis of thiomorpholine.
Table 1: Optimization of the Photochemical Thiol-Ene Reaction
| Entry | Substrate Concentration (M) | Photocatalyst (mol%) | Wavelength (nm) | Residence Time (min) | Yield (%) |
| 1 | 1 | None | 365 | 30-60 | 58 |
| 2 | 4 | None | 365 | 20 | 98 |
| 3 | 4 | 1 (9-fluorenone) | 405 | 20 | Quantitative |
| 4 | 4 | None | 405 | 20 | 54 |
| 5 | 4 | 0.1-0.5 (9-fluorenone) | 365 | 20 | Quantitative |
Data compiled from literature.[1][2]
Table 2: Base Screening for Cyclization
| Base (2 equiv.) | Temperature (°C) | Time (min) | NMR Yield (%) |
| Et₃N | 100 | 5 | 86-89 |
| DIPEA | 100 | 5 | 86-89 |
| DBU | 100 | 5 | 86-89 |
Data compiled from literature.[1][2] Note: While effective, Et₃N was observed to cause precipitation, making it unsuitable for a continuous flow protocol.[1][2]
Table 3: Overall Process Performance
| Parameter | Value |
| Overall Isolated Yield | 54% (after distillation) |
| Overall NMR Yield | 84% |
| Throughput of Intermediate | 5.9 g/h |
| Throughput of Thiomorpholine | 1.8 g/h |
| Total Residence Time | 40 min |
Data compiled from literature.[1][2][6]
Visualizations
Reaction Pathway
Caption: Two-step synthesis of thiomorpholine.
Experimental Workflow
Caption: Continuous flow experimental workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Photochemical Step | Low substrate concentration. | Increase cysteamine hydrochloride concentration to 4 M for optimal results.[6] |
| Inadequate degassing. | Ensure thorough degassing with an inert gas like argon to remove oxygen.[6] | |
| Insufficient light exposure. | Optimize residence time by adjusting flow rates; a 20-minute residence time is a good starting point.[6] | |
| Absence of photocatalyst. | While the reaction can proceed without a photocatalyst at high concentrations, adding 0.1–0.5 mol% 9-fluorenone is recommended.[4][6] | |
| Low Yield in Cyclization Step | Inefficient mixing with base. | Use a static mixer to ensure thorough mixing of the intermediate and the base.[6] |
| Precipitation of base. | Use a non-precipitating base like DIPEA, as bases like triethylamine can cause clogging in a flow system.[6] | |
| Reactor Clogging | Precipitation of reagents or intermediates. | Maintain appropriate temperatures. For the cyclization step, an ultrasonic bath around the reactor coil can prevent clogging.[4] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(2-Chlorophenyl) thiomorpholine hydrochloride as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(2-Chlorophenyl) thiomorpholine hydrochloride, a key synthetic intermediate in pharmaceutical research and development. This document outlines its primary applications, includes a detailed protocol for the synthesis of the parent thiomorpholine scaffold, and presents relevant quantitative data for researchers.
Overview of Applications
This compound is a versatile heterocyclic compound extensively utilized as a building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its structure, featuring a thiomorpholine ring substituted with a 2-chlorophenyl group, makes it a valuable precursor for developing novel therapeutic agents.
The primary applications of this intermediate include:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals. While specific public-domain protocols for its direct use are limited, its structural similarity to intermediates used in the synthesis of drugs like Vortioxetine suggests its role in creating analogous compounds. It is particularly relevant in the development of anti-inflammatory, analgesic, and antimicrobial medications.[1][2] The thiomorpholine moiety is a significant structural motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities.
-
Agrochemical Chemistry: The compound finds application in the formulation of agrochemicals, contributing to the development of effective pest control agents for crop protection.[1][2]
-
Material Science: Researchers are exploring its potential in creating advanced polymers and materials with enhanced chemical resistance and durability.[1][2]
-
Biochemical Research: Due to its specific chemical structure, it can be used as a tool compound in studying biological pathways and receptor interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1172888-52-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂ClNS·HCl | --INVALID-LINK-- |
| Molecular Weight | 250.19 g/mol | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |
| Storage Conditions | 0-8°C | --INVALID-LINK-- |
Role as a Synthetic Intermediate in Drug Discovery
This compound's utility in drug discovery lies in its ability to introduce a specific pharmacophore into a target molecule. The thiomorpholine ring can influence the molecule's solubility, lipophilicity, and metabolic stability, while the 2-chlorophenyl group can be crucial for binding to biological targets. The logical workflow for its use in a drug development program is outlined below.
Experimental Protocol: Synthesis of the Thiomorpholine Scaffold
Reaction Pathway
The synthesis proceeds in two main steps:
-
Photochemical Thiol-Ene Reaction: Cysteamine hydrochloride reacts with vinyl chloride under photochemical conditions to yield the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.
-
Base-Mediated Cyclization: The intermediate undergoes intramolecular cyclization in the presence of a base to form thiomorpholine.[3]
Materials and Equipment
-
Cysteamine hydrochloride
-
9-Fluorenone (photocatalyst)
-
Methanol (solvent)
-
Diphenyl ether (internal standard, optional)
-
Vinyl chloride (gas)
-
Diisopropylethylamine (DIPEA) (base)
-
Continuous flow reactor system with a photochemical reactor (e.g., equipped with a 365 nm LED)
-
Syringe pumps
-
Mass flow controller
-
T-mixer
-
Heated coiled reactor
-
Standard laboratory glassware for work-up and purification
Experimental Procedure
Step 1: Preparation of the Liquid Feed Solution
-
In a volumetric flask, dissolve cysteamine hydrochloride (e.g., 45.44 g, 0.4 mol) and 9-fluorenone (e.g., 0.36 g, 2 mmol, 0.5 mol%) in methanol to achieve the desired concentration (e.g., 4 M).[3]
-
If quantitative analysis is required, an internal standard such as diphenyl ether can be added.
-
Aid dissolution by sonication if necessary.
-
Degas the solution by sparging with an inert gas (e.g., argon).
Step 2: Continuous Flow Photochemical Thiol-Ene Reaction
-
Set up the continuous flow reactor system. Set the photochemical reactor thermostat to the desired temperature (e.g., 20°C) and the LED cooling system to 15°C.[3]
-
Pump the prepared liquid feed solution into the flow reactor system.
-
Simultaneously, introduce vinyl chloride gas into the system using a mass flow controller, mixing it with the liquid feed in a T-mixer.
-
Pass the reaction mixture through the photochemical reactor, irradiating it with the UV-LED light source. A residence time of approximately 20 minutes is typically sufficient.[3]
Step 3: Telescoped Cyclization
-
Direct the output from the photochemical reactor into a holding vessel that also functions as a gas separator to remove any unreacted vinyl chloride.
-
Pump the liquid intermediate from the holding vessel and mix it with neat DIPEA (2 equivalents) using a T-mixer.
-
Pass this mixture through a heated coiled reactor (e.g., at 100°C) with a residence time of approximately 20 minutes to facilitate the cyclization.[3]
Step 4: Work-up and Purification
-
Collect the final reaction mixture from the reactor outlet.
-
The desired product, thiomorpholine, can be isolated and purified from the reaction mixture by distillation. An overall isolated yield of approximately 54% can be expected.[3]
Summary of Reaction Parameters
| Parameter | Value |
| Concentration of Cysteamine HCl | 4 M |
| Photocatalyst Loading | 0.5 mol% |
| Photochemical Reactor Temperature | 20°C |
| Residence Time (Thiol-Ene) | ~20 min |
| Base (for Cyclization) | DIPEA (2 equivalents) |
| Cyclization Reactor Temperature | 100°C |
| Residence Time (Cyclization) | ~20 min |
| Overall Isolated Yield | ~54% |
Conclusion
This compound is a valuable synthetic intermediate with significant potential in pharmaceutical and chemical research. While direct, detailed synthetic protocols for this specific compound are not widely published, its structural components are present in numerous biologically active molecules. The provided protocol for the synthesis of the parent thiomorpholine scaffold offers a modern and efficient method that can likely be adapted for the synthesis of this and other substituted thiomorpholine derivatives. The information and protocols presented here are intended to support researchers and scientists in leveraging this versatile compound in their drug discovery and development endeavors.
References
Derivatization of 2-(2-Chlorophenyl) thiomorpholine hydrochloride: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2-(2-Chlorophenyl) thiomorpholine hydrochloride , a versatile scaffold for the development of novel therapeutic agents. This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules with potential applications in treating inflammatory diseases, microbial infections, and metabolic disorders.[1]
The thiomorpholine core, particularly when substituted at the 2-position with an aryl group, presents a privileged structure in medicinal chemistry.[2][3][4] Derivatization at the nitrogen atom of the thiomorpholine ring, through reactions such as N-alkylation and N-acylation, allows for the systematic exploration of the chemical space and the optimization of pharmacological properties.
Application Notes
Derivatives of the 2-(2-Chlorophenyl) thiomorpholine scaffold have shown promise in several therapeutic areas:
-
Antimicrobial Activity: N-substituted thiomorpholine derivatives have been investigated for their potential as antimicrobial agents. The introduction of various alkyl and acyl groups can modulate the lipophilicity and electronic properties of the molecule, influencing its interaction with microbial targets.[3]
-
Anti-inflammatory and Analgesic Properties: The core structure is recognized as a key building block in the development of anti-inflammatory and analgesic drugs.[1] Derivatization can lead to compounds with enhanced potency and improved pharmacokinetic profiles.
-
Hypolipidemic and Antioxidant Effects: Certain thiomorpholine derivatives have been identified as inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[2][5] This inhibition can lead to a reduction in cholesterol levels and may also confer antioxidant properties.
The derivatization of this compound is a critical step in structure-activity relationship (SAR) studies aimed at identifying lead compounds with desired biological activities. The protocols outlined below provide a foundation for synthesizing a library of derivatives for biological screening.
Data Presentation
The following table summarizes the biological activity of representative N-substituted thiomorpholine derivatives from published studies. This data highlights the impact of different substituents on their therapeutic potential.
| Derivative Class | Representative Substituent | Biological Activity | Quantitative Data | Reference |
| N-Alkyl Thiomorpholine | Coupled with 2-(thiophen-2-yl)dihydroquinoline | Antitubercular | MIC: 1.56 µg/mL | [6] |
| N-Acyl Thiomorpholine | Biphenyl moiety | Hypolipidemic (Squalene Synthase Inhibition) | 78% reduction in total cholesterol | [2][5] |
| N-Acyl Thiomorpholine | Biphenyl moiety | Antioxidant | IC50: 7.5 µM (Lipid peroxidation inhibition) | [5] |
Experimental Protocols
The following protocols describe general methods for the N-alkylation and N-acylation of 2-(2-Chlorophenyl) thiomorpholine. These are representative procedures and may require optimization for specific substrates and reagents.
Protocol 1: General Procedure for N-Alkylation of 2-(2-Chlorophenyl) thiomorpholine
This protocol is based on established methods for the N-alkylation of secondary amines and can be adapted for 2-(2-Chlorophenyl) thiomorpholine.[7][8][9]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq) or triethylamine (2.5 eq) in anhydrous acetonitrile or DMF (10 mL/mmol of amine), add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated derivative.
Protocol 2: General Procedure for N-Acylation of 2-(2-Chlorophenyl) thiomorpholine
This protocol outlines a general method for the N-acylation of 2-(2-Chlorophenyl) thiomorpholine using an acyl chloride.[10][11]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-acylated product.
Mandatory Visualization
The following diagrams illustrate key concepts related to the derivatization and biological activity of 2-(2-Chlorophenyl) thiomorpholine.
Caption: General workflow for the derivatization and screening of 2-(2-Chlorophenyl) thiomorpholine.
Caption: Signaling pathway of squalene synthase inhibition by N-acyl-thiomorpholine derivatives.
References
- 1. Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Parallel Synthesis Using 2-(2-Chlorophenyl) thiomorpholine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, featured in a variety of biologically active compounds. Its unique three-dimensional conformation and the presence of both hydrogen bond donor and acceptor capabilities make it an attractive core for the development of novel therapeutics. "2-(2-Chlorophenyl) thiomorpholine hydrochloride" is a versatile building block for creating diverse chemical libraries, particularly for screening in drug discovery programs. Its structure allows for the exploration of various chemical transformations, facilitating the generation of novel therapeutic agents.[1][2] This document provides detailed protocols for the parallel synthesis of a library of N-substituted 2-(2-chlorophenyl)thiomorpholine derivatives, along with illustrative data and relevant biological context. Compounds derived from this scaffold have shown potential as anti-inflammatory and analgesic medications.[2]
Overview of Parallel Synthesis Workflow
Parallel synthesis enables the rapid generation of a library of distinct compounds by reacting a common scaffold with a diverse set of building blocks in a spatially separated manner, typically in a multi-well plate format. The workflow for utilizing "this compound" involves its N-functionalization through various reactions such as N-acylation, N-sulfonylation, and reductive amination.
Caption: Parallel synthesis workflow for generating a library of N-substituted 2-(2-chlorophenyl)thiomorpholine derivatives.
Quantitative Data (Illustrative)
The following table presents illustrative quantitative data for a representative library of N-substituted 2-(2-chlorophenyl)thiomorpholine derivatives synthesized via parallel synthesis. The yields and purities are typical for high-throughput solution-phase synthesis followed by purification.
Table 1: Illustrative Yields and Purities for a Representative Library
| Compound ID | R-Group | Reaction Type | Building Block | Expected Yield (%) | Purity (%) (LC-MS) |
| LIB-AC-001 | Benzoyl | Acylation | Benzoyl chloride | 75-85 | >95 |
| LIB-AC-002 | Acetyl | Acylation | Acetic anhydride | 80-90 | >95 |
| LIB-AC-003 | 4-Fluorobenzoyl | Acylation | 4-Fluorobenzoyl chloride | 70-80 | >95 |
| LIB-SU-001 | Benzenesulfonyl | Sulfonylation | Benzenesulfonyl chloride | 65-75 | >95 |
| LIB-SU-002 | Methanesulfonyl | Sulfonylation | Methanesulfonyl chloride | 70-80 | >95 |
| LIB-SU-003 | 4-Toluenesulfonyl | Sulfonylation | 4-Toluenesulfonyl chloride | 60-70 | >95 |
| LIB-RA-001 | Benzyl | Reductive Amination | Benzaldehyde | 55-65 | >90 |
| LIB-RA-002 | Isopropyl | Reductive Amination | Acetone | 60-70 | >90 |
| LIB-RA-003 | 4-Fluorobenzyl | Reductive Amination | 4-Fluorobenzaldehyde | 50-60 | >90 |
Note: The data presented in this table is for illustrative purposes and represents typical outcomes for parallel synthesis. Actual results may vary depending on the specific building blocks and reaction conditions used.
Experimental Protocols
Materials and Equipment
-
This compound
-
Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), 1,2-Dichloroethane (DCE))
-
Bases (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Acylating agents (e.g., acyl chlorides, carboxylic acids with coupling agents like HATU)
-
Sulfonylating agents (e.g., sulfonyl chlorides)
-
Aldehydes and ketones for reductive amination
-
Reducing agents for reductive amination (e.g., Sodium triacetoxyborohydride)
-
96-well reaction blocks with sealing mats
-
Automated liquid handler (optional, for high-throughput applications)
-
Parallel synthesizer/shaker
-
Centrifugal evaporator
-
Parallel purification system (e.g., Solid-Phase Extraction (SPE) cartridges, preparative HPLC-MS)
-
Analytical LC-MS system
General Protocol for Parallel Synthesis in 96-Well Format
Step 1: Preparation of Stock Solutions
-
Scaffold Stock Solution: Prepare a 0.2 M solution of 2-(2-chlorophenyl)thiomorpholine (free base) in an appropriate anhydrous solvent (e.g., DCM or DMF). To prepare the free base, dissolve the hydrochloride salt in DCM and treat with an equivalent of a suitable base like DIPEA, followed by washing with water and drying the organic layer.
-
Building Block Stock Solutions: Prepare 0.22 M solutions of a diverse set of acylating agents, sulfonylating agents, or aldehydes/ketones in the appropriate anhydrous solvent in separate vials.
Step 2: Parallel Reactions
A. N-Acylation
-
Dispense 200 µL (0.04 mmol) of the scaffold stock solution into each well of a 96-well reaction block.
-
Add 200 µL (0.044 mmol, 1.1 equivalents) of the appropriate acyl chloride stock solution to each designated well.
-
Add 1.2 equivalents of a non-nucleophilic base like DIPEA to each well.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
B. N-Sulfonylation
-
Dispense 200 µL (0.04 mmol) of the scaffold stock solution into each well.
-
Add 200 µL (0.044 mmol, 1.1 equivalents) of the appropriate sulfonyl chloride stock solution to each designated well.
-
Add 1.5 equivalents of a base like pyridine or TEA to each well.
-
Seal the reaction block and shake at room temperature for 16-24 hours.
C. Reductive Amination
-
Dispense 200 µL (0.04 mmol) of the scaffold stock solution into each well.
-
Add 200 µL (0.048 mmol, 1.2 equivalents) of the appropriate aldehyde or ketone stock solution to each designated well.
-
Allow the imine/enamine formation to proceed for 1-2 hours at room temperature.
-
Add 1.5 equivalents of sodium triacetoxyborohydride to each well.
-
Seal the reaction block and shake at room temperature for 18-24 hours.
Step 3: Work-up and Purification
-
Quench the reactions by adding an appropriate aqueous solution (e.g., saturated sodium bicarbonate for acylations and sulfonylations, or water for reductive aminations).
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate), shaking, and then separating the layers. Alternatively, for high-throughput workflows, use scavenger resins to remove excess reagents.
-
Transfer the organic layers to a new 96-well plate and evaporate the solvent using a centrifugal evaporator.
-
Re-dissolve the crude products in a suitable solvent (e.g., DMSO/methanol) for purification.
-
Purify the library compounds using a parallel purification system, such as automated preparative HPLC-MS or SPE.
-
Collect the purified fractions, evaporate the solvent, and perform quality control (e.g., LC-MS analysis for purity and identity confirmation).
Biological Context: Potential Inhibition of the TNF-α Signaling Pathway
Derivatives of thiomorpholine and the structurally related morpholine have been investigated for a wide range of biological activities, including anti-inflammatory properties.[3] One of the key pathways in inflammation is mediated by Tumor Necrosis Factor-alpha (TNF-α). Inhibition of this pathway is a validated strategy for treating various inflammatory diseases.[4][5] The library of N-substituted 2-(2-chlorophenyl)thiomorpholine derivatives could be screened for inhibitors of the TNF-α signaling pathway.
The binding of TNF-α to its receptor (TNFR1) initiates a cascade of protein-protein interactions.[] This leads to the recruitment of adaptor proteins like TRADD and TRAF2, ultimately resulting in the activation of transcription factors such as NF-κB and AP-1.[4][5] These transcription factors then drive the expression of pro-inflammatory genes. Small molecule inhibitors could potentially disrupt key protein-protein interactions or inhibit the activity of downstream kinases in this pathway.
Caption: Simplified representation of the TNF-α signaling pathway leading to pro-inflammatory gene expression, and a potential point of inhibition.
Conclusion
"this compound" serves as an excellent starting material for the parallel synthesis of diverse libraries of N-substituted derivatives. The protocols outlined in this document provide a robust framework for the efficient generation of such libraries. The resulting compounds can be valuable for screening in various drug discovery programs, particularly for identifying novel modulators of inflammatory pathways like the TNF-α signaling cascade. The combination of parallel synthesis and targeted biological screening can significantly accelerate the identification of new lead compounds for further development.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Chlorophenyl)thiomorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-(2-Chlorophenyl)thiomorpholine hydrochloride, a key intermediate in the development of various pharmaceutical agents. The described synthetic pathway is a robust four-step process designed for scalability and efficiency.
I. Synthetic Strategy Overview
The synthesis of 2-(2-Chlorophenyl)thiomorpholine hydrochloride is achieved through a four-step reaction sequence, commencing with the formation of a substituted amino alcohol, followed by chlorination, cyclization to form the thiomorpholine ring, and concluding with the formation of the hydrochloride salt.
Caption: Synthetic pathway for 2-(2-Chlorophenyl)thiomorpholine Hydrochloride.
II. Experimental Protocols
The following protocols are designed for a laboratory-scale synthesis and can be adapted for pilot plant and larger-scale production with appropriate engineering controls and safety considerations.
Step 1: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(2-chlorophenyl)ethan-1-ol
This step involves the nucleophilic ring-opening of 2-chlorostyrene oxide with ethanolamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorostyrene Oxide | 154.59 | 1.00 kg | 6.47 |
| Ethanolamine | 61.08 | 1.18 kg | 19.41 |
| Ethanol | - | 5.0 L | - |
Procedure:
-
To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethanol (5.0 L) and ethanolamine (1.18 kg, 19.41 mol).
-
Stir the mixture and heat to 60 °C.
-
Slowly add 2-chlorostyrene oxide (1.00 kg, 6.47 mol) to the reaction mixture over a period of 2 hours, maintaining the temperature between 60-65 °C.
-
After the addition is complete, continue stirring the mixture at 65 °C for an additional 4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol by vacuum distillation.
-
To the resulting oil, add water (5.0 L) and stir for 30 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 2.0 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or used directly in the next step if purity is deemed sufficient.
Expected Yield: 1.25 kg (89% yield) of a viscous oil.
Step 2: Synthesis of N-(2-Chloroethyl)-N-(2-chloro-1-(2-chlorophenyl)ethyl)amine
This step converts the diol intermediate to a dichloro derivative using thionyl chloride. This reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-((2-Hydroxyethyl)amino)-1-(2-chlorophenyl)ethan-1-ol | 215.68 | 1.25 kg | 5.79 |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.52 kg (0.93 L) | 12.74 |
| Dichloromethane (DCM) | - | 6.0 L | - |
Procedure:
-
In a 20 L jacketed glass reactor, dissolve the diol (1.25 kg, 5.79 mol) in dichloromethane (6.0 L).
-
Cool the solution to 0 °C using a chiller.
-
Slowly add thionyl chloride (1.52 kg, 12.74 mol) dropwise to the stirred solution over 3 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a stirred solution of saturated sodium bicarbonate (10 L) at 0 °C.
-
Separate the organic layer, and wash it with brine (2 x 3.0 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the dichloro intermediate.
Expected Yield: 1.39 kg (95% yield) of a dark oil.
Step 3: Synthesis of 2-(2-Chlorophenyl)thiomorpholine
The thiomorpholine ring is formed through the reaction of the dichloro intermediate with sodium sulfide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-Chloroethyl)-N-(2-chloro-1-(2-chlorophenyl)ethyl)amine | 252.58 | 1.39 kg | 5.50 |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 240.18 | 1.45 kg | 6.05 |
| Ethanol | - | 7.0 L | - |
| Water | - | 1.5 L | - |
Procedure:
-
Set up a 20 L jacketed reactor with a mechanical stirrer and reflux condenser.
-
Prepare a solution of sodium sulfide nonahydrate (1.45 kg, 6.05 mol) in a mixture of ethanol (7.0 L) and water (1.5 L).
-
Heat the sodium sulfide solution to reflux (approximately 80 °C).
-
Dissolve the dichloro intermediate (1.39 kg, 5.50 mol) in ethanol (2.0 L).
-
Add the solution of the dichloro intermediate to the refluxing sodium sulfide solution dropwise over 2 hours.
-
Continue to reflux the reaction mixture for 6 hours after the addition is complete.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water (5.0 L) to the residue and extract with ethyl acetate (3 x 3.0 L).
-
Combine the organic extracts, wash with brine (2.0 L), dry over anhydrous sodium sulfate, and concentrate in vacuo to give the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Expected Yield: 1.05 kg (89% yield) of a pale yellow oil.
Step 4: Synthesis of 2-(2-Chlorophenyl)thiomorpholine Hydrochloride
The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(2-Chlorophenyl)thiomorpholine | 213.71 | 1.05 kg | 4.91 |
| Hydrochloric Acid (concentrated, 37%) | 36.46 | 0.49 L | 5.89 |
| Isopropanol (IPA) | - | 5.0 L | - |
| Diethyl Ether | - | 5.0 L | - |
Procedure:
-
In a 20 L reactor, dissolve 2-(2-chlorophenyl)thiomorpholine (1.05 kg, 4.91 mol) in isopropanol (5.0 L).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (0.49 L, 5.89 mol) dropwise while maintaining the temperature below 10 °C.
-
A white precipitate should form during the addition.
-
After the addition is complete, stir the suspension at 0-5 °C for an additional 2 hours.
-
Add diethyl ether (5.0 L) to the suspension to further precipitate the product.
-
Filter the solid product using a Büchner funnel and wash the filter cake with cold diethyl ether (2 x 1.0 L).
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Yield: 1.17 kg (95% yield) of a white to off-white crystalline solid.
III. Data Summary
The following table summarizes the hypothetical quantitative data for the scale-up synthesis of 2-(2-Chlorophenyl)thiomorpholine hydrochloride.
| Step | Product | Starting Material (Mass) | Product (Mass) | Molar Yield (%) | Purity (by HPLC) (%) |
| 1 | 2-((2-Hydroxyethyl)amino)-1-(2-chlorophenyl)ethan-1-ol | 1.00 kg | 1.25 kg | 89 | >95 |
| 2 | N-(2-Chloroethyl)-N-(2-chloro-1-(2-chlorophenyl)ethyl)amine | 1.25 kg | 1.39 kg | 95 | >90 |
| 3 | 2-(2-Chlorophenyl)thiomorpholine | 1.39 kg | 1.05 kg | 89 | >98 |
| 4 | 2-(2-Chlorophenyl)thiomorpholine Hydrochloride | 1.05 kg | 1.17 kg | 95 | >99.5 |
| Overall | 1.00 kg | 1.17 kg | 70.5 | >99.5 |
IV. Experimental Workflow Visualization
The overall workflow for the synthesis, including the key stages of reaction, work-up, and purification, is illustrated below.
Caption: Overall experimental workflow for the synthesis.
Disclaimer: These protocols are intended for informational purposes for qualified individuals and should be carried out in a suitable laboratory setting with all necessary safety precautions. The provided quantitative data is hypothetical and for illustrative purposes. Actual results may vary.
Application Notes and Protocols for the HPLC Purification of 2-(2-Chlorophenyl) thiomorpholine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) purification of "2-(2-Chlorophenyl) thiomorpholine hydrochloride." The methods outlined below are designed for both achiral purity assessment and chiral separation of the enantiomers of this compound, which is a versatile intermediate in pharmaceutical research and development.[1][2]
Introduction
This compound is a key building block in the synthesis of various biologically active molecules, including potential anti-inflammatory and antimicrobial agents.[1] Its chemical structure contains a stereocenter, necessitating methods for both determining overall purity and separating the individual enantiomers, as different stereoisomers can exhibit distinct pharmacological activities. The following protocols provide a starting point for developing robust analytical and preparative HPLC methods for this compound.
Achiral Purity Analysis by Reversed-Phase HPLC
This method is designed to assess the purity of this compound and to separate it from potential starting materials, by-products, and degradants.
Experimental Protocol: Achiral HPLC
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath.
-
-
Sample Preparation:
-
Accurately weigh 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 0.5 mg/mL.
-
Perform serial dilutions as required to generate calibration standards.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC System Setup and Operation:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30°C.
-
Inject the sample and run the gradient program as detailed in Table 1.
-
Monitor the chromatogram at 254 nm.
-
Data Presentation: Achiral HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Chiral Separation of Enantiomers
Due to the presence of a chiral center, separation of the R- and S-enantiomers is critical. Chiral stationary phases (CSPs) are required for this purpose.[3][4] Polysaccharide-based or cyclodextrin-based columns are common choices for separating enantiomers of such compounds.[3][5]
Experimental Protocol: Chiral HPLC
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in the specified ratio (e.g., 90:10 v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter suitable for organic solvents and degas.
-
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample through a 0.22 µm PTFE syringe filter.
-
-
HPLC System Setup and Operation:
-
Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is observed.
-
Set the column temperature as recommended (typically ambient or slightly controlled).
-
Inject the racemic sample and monitor the separation.
-
Adjust the ratio of n-Hexane to Isopropanol to optimize the resolution and retention times of the enantiomers.
-
Data Presentation: Chiral HPLC Conditions
| Parameter | Recommended Conditions |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Visualizations
HPLC Purification Workflow
Caption: Workflow for HPLC analysis of 2-(2-Chlorophenyl) thiomorpholine HCl.
Method Development Logic
Caption: Logical steps for HPLC method development.
References
Application Notes and Protocols for the Crystallization of 2-(2-Chlorophenyl) thiomorpholine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenyl) thiomorpholine hydrochloride is a versatile intermediate compound with significant applications in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.[1][2] The purity of such intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a critical purification technique used to obtain high-purity solid forms of these compounds, ensuring the removal of impurities from the reaction mixture and isolating the desired product with a well-defined crystalline structure.[1][3]
These application notes provide a comprehensive guide for developing a robust crystallization method for this compound. Since specific crystallization solvents and conditions for this compound are not extensively documented in public literature, this guide focuses on systematic experimental protocols for solvent screening and recrystallization.
Compound Properties:
| Property | Value | Reference |
| CAS Number | 1172888-52-6 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNS·HCl | [1][2] |
| Molecular Weight | 250.19 g/mol | [1][2] |
| Appearance | White solid | [1][2] |
| Purity | ≥ 98% (HPLC) | [1][2] |
| Storage Conditions | Store at 0-8°C | [1][2] |
Experimental Protocols
A systematic approach is essential for developing an effective crystallization protocol. The following sections detail the necessary steps, from initial solvent screening to optimized recrystallization methods.
Protocol 1: Solvent Screening for Crystallization
The selection of an appropriate solvent system is the most critical step in developing a crystallization process. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, ensuring a high recovery yield.
Objective: To identify suitable single or binary solvent systems for the crystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents (see Table 2)
-
Small vials or test tubes
-
Heating and stirring plate
-
Vortex mixer
-
Ice bath
Methodology:
-
Preparation: Place a small, known amount (e.g., 20-30 mg) of the crude compound into several labeled vials.
-
Solvent Addition (Room Temperature): Add a small aliquot (e.g., 0.2 mL) of a selected solvent to a vial. Vortex or stir the mixture to assess solubility at room temperature. Record observations.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the vial with stirring to the solvent's boiling point. Add small increments of the solvent until the solid completely dissolves. Record the approximate volume of solvent required.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Observe for crystal formation.
-
Cold Crystallization: If no crystals form at room temperature, place the vial in an ice bath to induce crystallization. Gently scratching the inside of the vial with a glass rod can also promote nucleation.
-
Observation: Record the quality and quantity of the crystals formed (e.g., fine needles, large prisms, amorphous powder).
-
Repeat: Repeat steps 2-6 for each solvent listed in Table 2.
Data Presentation: Solvent Screening Results
Use the following table to systematically record your observations.
Table 1: Solvent Screening Data Template
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation (Cooling to RT) | Crystal Formation (Ice Bath) | Crystal Morphology | Notes |
|---|---|---|---|---|---|---|
| e.g., Ethanol | Sparingly soluble | Soluble | Yes, after 10 min | N/A | Fine white needles | Good potential |
| e.g., Toluene | Insoluble | Insoluble | No | No | N/A | Unsuitable |
| e.g., Ethyl Acetate | Sparingly soluble | Soluble | Oiled out | Oiled out | N/A | Unsuitable as single solvent |
| ... | | | | | | |
Table 2: Suggested Solvents for Screening
| Class | Solvents |
|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol (2-Propanol)[4] |
| Ketones | Acetone[4], Methyl Ethyl Ketone |
| Esters | Ethyl Acetate |
| Ethers | Diethyl Ether[4], Tetrahydrofuran (THF) |
| Halogenated | Dichloromethane (DCM) |
| Aromatic | Toluene |
| Polar Aprotic | Acetonitrile |
| Aqueous | Water |
Experimental Workflow: Solvent Screening
Caption: Workflow for systematic solvent screening.
Protocol 2: General Single-Solvent Recrystallization
This protocol should be used once a suitable single solvent has been identified from the screening process.
Objective: To purify crude this compound using a single-solvent recrystallization method.
Methodology:
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen solvent required to dissolve the compound at its boiling point. Stir continuously.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-warm a funnel and a receiving flask. Filter the hot solution quickly to remove impurities without premature crystallization.
-
Cooling & Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Experimental Workflow: Single-Solvent Recrystallization
Caption: General protocol for single-solvent recrystallization.
Troubleshooting
Common issues may arise during the crystallization process. The following table provides guidance on how to address them.[6]
Table 3: Crystallization Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Troubleshooting Steps |
|---|---|---|
| Compound does not dissolve in hot solvent | Incorrect solvent choice; insufficient solvent volume. | Try a more polar solvent or a solvent mixture. Add more solvent in small portions. |
| No crystals form upon cooling | Solution is not saturated enough; compound is too soluble; cooling is too rapid. | Evaporate some solvent to increase concentration. Try a less polar solvent or an anti-solvent. Allow for slower cooling. Scratch the inside of the flask or add a seed crystal. |
| "Oiling out" or oily precipitate forms | The boiling point of the solvent is higher than the melting point of the compound; high impurity level; solution is cooling too rapidly. | Use a lower-boiling point solvent. Ensure the compound is reasonably pure before starting. Reheat the solution to dissolve the oil, add a bit more solvent, and cool more slowly. |
| Low recovery of purified crystals | Too much solvent was used; compound has significant solubility even in the cold solvent. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash crystals with a minimal amount of ice-cold solvent. |
| Crystallization is too rapid | Solution is too supersaturated. | Reheat the solution and add a small amount of extra solvent (1-2 mL). Allow the solution to cool more slowly, perhaps by insulating the flask.[5] |
Data Collection for Optimized Protocol
Once an effective protocol is developed, it is crucial to record the quantitative data to ensure reproducibility.
Table 4: Optimized Crystallization Protocol Data
| Parameter | Value |
|---|---|
| Starting Material Mass (g) | |
| Solvent(s) Used | |
| Volume of Solvent(s) (mL) | |
| Dissolution Temperature (°C) | |
| Cooling Profile | |
| Final Crystallization Temperature (°C) | |
| Filtration Time (min) | |
| Drying Conditions (Temp, Pressure, Time) | |
| Final Product Mass (g) | |
| Yield (%) | |
| Purity (e.g., % HPLC) |
| Melting Point (°C) | |
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chlorophenyl) thiomorpholine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenyl) thiomorpholine hydrochloride.
Troubleshooting Guide
The synthesis of this compound is a multi-step process. Below is a summary of common issues, their potential causes related to byproduct formation, and recommended solutions.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low yield in α-chlorination step | Incomplete reaction with N-chlorosuccinimide (NCS). | Ensure accurate stoichiometry of NCS (typically 1.1 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Uncontrolled and rapid exothermic reaction. | The reaction between NCS and some sulfur-containing compounds can be highly exothermic. Maintain strict temperature control, and add the NCS portion-wise to manage the reaction rate. | |
| Side reaction with the solvent. | Carbon tetrachloride is a common solvent for this step. Ensure it is anhydrous, as moisture can interfere with the reaction. | |
| Multiple spots on TLC after chlorination | Formation of over-chlorinated byproducts. | Use a controlled amount of NCS. Over-chlorination can occur if an excess of the reagent is used. |
| Oxidation of the sulfur atom to a sulfoxide. | NCS is an oxidizing agent. While α-chlorination is the desired pathway, oxidation of the thiomorpholine sulfur is a potential side reaction. Lowering the reaction temperature may help to minimize this. | |
| Low yield in Grignard reaction step | Quenching of the Grignard reagent. | Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Homocoupling of the Grignard reagent. | This leads to the formation of a biphenyl byproduct (e.g., 2,2'-dichlorobiphenyl). This can be minimized by using highly pure magnesium and aryl halide, and by controlling the rate of addition of the aryl halide to the magnesium turnings during the Grignard reagent formation. | |
| Incomplete reaction. | Ensure the Grignard reagent is added slowly to the solution of N-Boc-2-chlorothiomorpholine at a low temperature (e.g., -78 °C) and then allowed to warm to room temperature. This helps to control the reactivity and improve the yield. | |
| Product is difficult to purify | Presence of succinimide byproduct. | Succinimide is a byproduct of the NCS chlorination step and can be carried through the synthesis. It can be removed by filtration after the chlorination step or by aqueous workup. |
| Incomplete N-Boc deprotection | Insufficient acid or reaction time. | Use a sufficient excess of a strong acid like HCl in an appropriate solvent (e.g., dioxane or diethyl ether). Monitor the reaction by TLC to ensure it goes to completion. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and common synthetic pathway involves a multi-step process:
-
N-protection: The nitrogen atom of the thiomorpholine ring is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.
-
α-Chlorination: The N-Boc protected thiomorpholine is chlorinated at the carbon atom adjacent to the sulfur using a reagent like N-chlorosuccinimide (NCS).
-
Grignard Reaction: The resulting N-Boc-2-chlorothiomorpholine is reacted with a Grignard reagent, such as 2-chlorophenylmagnesium bromide, to introduce the 2-chlorophenyl group at the 2-position.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, which is then isolated as its hydrochloride salt.[1]
Q2: What is the most common byproduct in the α-chlorination step using NCS?
A2: The most common and expected byproduct from the α-chlorination step using N-chlorosuccinimide (NCS) is succinimide .[1] This byproduct is formed from the NCS reagent as it delivers the chlorine atom to the thiomorpholine ring. It is typically removed by filtration or an aqueous wash.
Q3: Can the sulfur atom in the thiomorpholine ring be oxidized during the chlorination step?
A3: Yes, oxidation of the sulfur atom to a sulfoxide is a potential side reaction when using an oxidizing agent like NCS. While the desired reaction is the chlorination at the α-carbon, the reaction conditions should be carefully controlled (e.g., temperature) to minimize the formation of the sulfoxide byproduct.
Q4: What are the critical parameters to control during the Grignard reaction to minimize byproducts?
A4: The Grignard reaction is highly sensitive and requires strict control of several parameters to minimize byproducts:
-
Anhydrous Conditions: All reagents, solvents, and glassware must be scrupulously dry. Any moisture will quench the Grignard reagent, reducing the yield and forming chlorobenzene as a byproduct.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.
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Temperature Control: The addition of the Grignard reagent to the electrophile is often performed at low temperatures (e.g., -78 °C) to control the reactivity and prevent side reactions.
-
Purity of Reagents: The magnesium and the aryl halide used to prepare the Grignard reagent should be of high purity to avoid side reactions like the formation of homocoupled biphenyls.
Q5: I am observing a significant amount of a biphenyl derivative in my crude product after the Grignard reaction. What is the likely cause and how can I prevent it?
A5: The presence of a biphenyl derivative (in this case, 2,2'-dichlorobiphenyl) is likely due to the homocoupling of the Grignard reagent (Wurtz-type coupling). This can be caused by the presence of certain impurities or if the reaction is catalyzed by trace metals. To prevent this, ensure you are using high-purity magnesium and 2-chlorobromobenzene. Additionally, a slow addition of the aryl halide to the magnesium during the formation of the Grignard reagent can help minimize this side reaction.
Q6: My N-Boc deprotection step is not going to completion. What can I do?
A6: Incomplete deprotection of the N-Boc group is a common issue. To drive the reaction to completion, you can try the following:
-
Increase the equivalents of acid: Ensure you are using a sufficient excess of a strong acid like HCl.
-
Increase the reaction time: Monitor the reaction by TLC and allow it to stir for a longer period if necessary.
-
Change the solvent: Solvents like dioxane, diethyl ether, or methanol are commonly used for HCl-mediated deprotection. The choice of solvent can influence the reaction rate.
-
Elevate the temperature: Gentle warming may be required in some cases, but be cautious as this can sometimes lead to the formation of other impurities.
Experimental Protocols
A representative experimental protocol for the key steps in the synthesis of a 2-arylthiomorpholine derivative is outlined below. Note: These are general procedures and may require optimization for the specific synthesis of this compound.
Step 1: N-protection of Thiomorpholine with Boc Anhydride
-
Dissolve thiomorpholine (1.0 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-thiomorpholine.[1]
Step 2: α-Chlorination of N-Boc-thiomorpholine
-
Dissolve N-Boc-thiomorpholine (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-chlorosuccinimide (NCS, 1.1 equivalents).
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Add a catalytic amount of a radical initiator like benzoyl peroxide (BPO).
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Heat the mixture to reflux and monitor the reaction by TLC.
-
After cooling, filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.
-
Dry the organic layer and concentrate under vacuum to yield N-Boc-2-chlorothiomorpholine.[1]
Step 3: Grignard Reaction with 2-Chlorophenylmagnesium Bromide
-
Prepare the Grignard reagent by reacting 2-chlorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
In a separate flask, dissolve N-Boc-2-chlorothiomorpholine (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared Grignard reagent to the cooled solution.
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Maintain the reaction at -78 °C for a few hours, then allow it to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry, and concentrate.
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Purify the crude product by column chromatography.[1]
Step 4: N-Boc Deprotection
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Dissolve the purified N-Boc-2-(2-chlorophenyl)thiomorpholine in a solution of hydrochloric acid in dioxane or diethyl ether.
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Stir the solution at room temperature and monitor the deprotection by TLC.
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Upon completion, remove the solvent and excess HCl under reduced pressure.
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Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
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Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
Visualizations
References
How to remove impurities from "2-(2-Chlorophenyl) thiomorpholine hydrochloride"
Welcome to the technical support center for 2-(2-Chlorophenyl) thiomorpholine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, byproducts of the synthesis, and residual solvents. While specific impurities depend on the synthetic route, potential contaminants may include:
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Unreacted Starting Materials: Such as 2-chlorophenylthiirane, bis(2-chloroethyl)amine, or related precursors.
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Reaction Intermediates: Incomplete cyclization can leave intermediates in the final product.
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Byproducts: Dimerization or polymerization of reactants or intermediates can lead to higher molecular weight impurities.
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Residual Solvents: Solvents used during the synthesis and workup (e.g., toluene, dichloromethane, ethanol) may be present.
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Excess Acid: Residual hydrochloric acid from the salt formation step.
Q2: What is the most common method for purifying this compound?
A2: Recrystallization is the most widely used and effective method for purifying solid amine hydrochlorides like this compound.[1] This technique relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.
Q3: Can I use chromatography to purify this compound?
A3: Yes, column chromatography can be employed for purification. However, as the compound is a hydrochloride salt and thus highly polar, specialized chromatographic techniques are often necessary. Reverse-phase HPLC with a C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[2] It is often more practical to purify the free base form of the compound using normal-phase silica gel chromatography and then convert it back to the hydrochloride salt.
Q4: How can I convert the hydrochloride salt to the free base for purification?
A4: To convert the hydrochloride salt to the free base, you can perform an acid-base extraction. This involves dissolving the salt in an aqueous solution and then adding a base, such as sodium carbonate or sodium hydroxide, to deprotonate the amine. The resulting free base, which is less water-soluble, can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[3][4]
Q5: What analytical techniques are recommended to assess the purity of the final product?
A5: A combination of analytical techniques is recommended to ensure the purity of this compound. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting non-volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and identifying organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect and quantify residual volatile solvents.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | - Inappropriate solvent choice.- Insufficient solvent volume. | - Select a more suitable solvent (see Experimental Protocols).- Gradually add more hot solvent until dissolution is achieved.[2] |
| "Oiling out" instead of crystallization. | - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the compound.- Rapid cooling. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[2]- Consider a different solvent or a co-solvent system. |
| Low recovery of purified crystals. | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Cool the filtrate in an ice bath to maximize crystal precipitation.[5] |
| Crystals are colored or appear impure. | - Colored impurities are co-crystallizing with the product. | - Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.[1]- Perform a second recrystallization. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Poor separation of aqueous and organic layers (emulsion). | - Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel multiple times instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Low yield of extracted free base. | - Incomplete basification of the aqueous layer.- Insufficient extraction with the organic solvent. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) by testing with pH paper.- Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery. |
| Product precipitates upon basification. | - The free base has low solubility in the extraction solvent. | - Use a larger volume of the organic solvent or choose a solvent in which the free base is more soluble. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for recrystallization. The ideal solvent and specific volumes should be determined through small-scale trials.
1. Solvent Selection:
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Test the solubility of a small amount of the crude compound in various solvents at room temperature and at their boiling points.
-
Good solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.
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Potential solvents include ethanol, isopropanol, methanol, or mixtures such as ethanol/water.[1][5]
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the selected hot solvent and heat the mixture with stirring until the solid dissolves completely.
3. Decolorization (if necessary):
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
4. Hot Filtration:
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Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
5. Crystallization:
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Allow the filtrate to cool slowly to room temperature. Crystal formation should occur during this time.
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To maximize yield, cool the flask in an ice bath for 30-60 minutes.
6. Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
7. Drying:
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Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Purification via Acid-Base Extraction
This protocol describes the conversion of the hydrochloride salt to the free base for purification, followed by conversion back to the hydrochloride salt.
1. Dissolution and Basification:
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Dissolve the crude this compound in deionized water.
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Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 1M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10).
2. Extraction of the Free Base:
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Transfer the basic aqueous solution to a separatory funnel.
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Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
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Combine the organic extracts.
3. Drying and Solvent Removal:
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Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the free base.
4. Purification of the Free Base (Optional):
-
If further purification is needed, the crude free base can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of triethylamine).
5. Conversion back to Hydrochloride Salt:
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Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(2-Chlorophenyl)thiomorpholine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-(2-Chlorophenyl)thiomorpholine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-(2-Chlorophenyl)thiomorpholine hydrochloride?
A1: The synthesis is typically a four-step process involving:
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N-protection of thiomorpholine: The secondary amine of the thiomorpholine ring is protected, commonly with a tert-butyloxycarbonyl (Boc) group.
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α-Chlorination: A chlorine atom is introduced at the carbon adjacent to the sulfur atom on the N-Boc-thiomorpholine ring.
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Grignard Reaction: The 2-chlorophenyl group is introduced via a Grignard reaction with N-Boc-2-chlorothiomorpholine.
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Deprotection: The Boc protecting group is removed to yield the final hydrochloride salt.
Q2: Which step is most critical for the overall yield?
A2: The Grignard reaction (Step 3) is often the most challenging and critical step for the overall yield. This reaction is highly sensitive to moisture and air, and side reactions, such as Wurtz coupling, can significantly reduce the yield of the desired product.[1]
Q3: What is the correct precursor for the Grignard reagent?
A3: The Grignard reagent, (2-Chlorophenyl)magnesium bromide, is typically prepared by reacting 2-chlorobromobenzene with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).[2][3]
Q4: How can I monitor the progress of each reaction step?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of each synthetic step. For the coupling and deprotection steps, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be utilized for more detailed analysis.
Troubleshooting Guides
Step 1: N-Boc Protection of Thiomorpholine
Issue: Low yield of N-Boc-thiomorpholine.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure accurate stoichiometry of reagents. Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O). Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Ineffective base | Triethylamine is commonly used. If the reaction is sluggish, consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). |
| Hydrolysis of Boc₂O | Ensure all glassware is dry and use an anhydrous solvent (e.g., dichloromethane - DCM). |
| Product loss during workup | During the aqueous wash, ensure the pH is basic to keep the product in the organic layer. Minimize the number of washes to prevent product loss. |
Issue: Presence of di-Boc protected side product.
| Potential Cause | Troubleshooting Suggestion |
| Excess Boc₂O | Use no more than 1.1 equivalents of Boc₂O. |
| Prolonged reaction time at high temperature | Maintain the reaction at room temperature or below. |
Step 2: α-Chlorination of N-Boc-thiomorpholine
Issue: Low yield of N-Boc-2-chlorothiomorpholine.
| Potential Cause | Troubleshooting Suggestion |
| Inactive N-chlorosuccinimide (NCS) | Use freshly opened or properly stored NCS. The purity of NCS can affect the reaction outcome. |
| Insufficient radical initiation | If using a radical initiator like benzoyl peroxide (BPO), ensure it is added in the correct catalytic amount and that the reaction is heated to the appropriate temperature to initiate the reaction. |
| Side reactions | Over-chlorination can occur. Use a slight excess of NCS (around 1.1 equivalents) and monitor the reaction closely by TLC. |
| Product degradation | The product can be unstable. Work up the reaction promptly upon completion and avoid prolonged exposure to high temperatures. |
Step 3: Grignard Reaction
Issue: Low yield of N-Boc-2-(2-chlorophenyl)thiomorpholine.
| Potential Cause | Troubleshooting Suggestion |
| Poor quality Grignard reagent | Ensure the Grignard reagent is prepared under strictly anhydrous conditions using high-quality magnesium turnings and dry THF. The presence of moisture will quench the Grignard reagent. |
| Wurtz coupling side product | This is a common side reaction where the Grignard reagent reacts with the starting aryl halide.[1] To minimize this, add the aryl halide slowly to the magnesium turnings during the Grignard reagent preparation. Using 2-Methyltetrahydrofuran (2-MeTHF) as a solvent has been shown to suppress Wurtz coupling.[1] |
| Low reactivity | The reaction is typically performed at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature. Ensure the reaction is stirred for a sufficient amount of time to go to completion. |
| Inefficient quenching | Quench the reaction carefully with a saturated aqueous solution of ammonium chloride at a low temperature. |
Step 4: N-Boc Deprotection
Issue: Incomplete deprotection.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient acid | Use a sufficient excess of 4M HCl in dioxane. The reaction is typically run for 2-4 hours at room temperature.[4] |
| Water in the reaction mixture | Ensure anhydrous conditions as water can interfere with the reaction. |
Issue: Product loss during isolation.
| Potential Cause | Troubleshooting Suggestion |
| Product solubility | The hydrochloride salt may have some solubility in the workup solvent. Use a non-polar solvent like diethyl ether to precipitate the product and minimize the volume used for washing. |
| Incomplete precipitation | Cool the solution after adding diethyl ether to maximize the precipitation of the hydrochloride salt. |
Quantitative Data Summary
The following table summarizes representative quantitative data for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Reactants | Solvent | Key Conditions | Typical Yield (%) |
| 1 | N-Boc Protection | Thiomorpholine, (Boc)₂O, Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp, 12 h | >95 |
| 2 | α-Chlorination | N-Boc-thiomorpholine, N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) | Carbon Tetrachloride | Reflux, 4-6 h | 60-70 |
| 3 | Grignard Reaction | N-Boc-2-chlorothiomorpholine, (2-Chlorophenyl)magnesium bromide | Tetrahydrofuran (THF) | -78 °C to Room Temp, Overnight | 50-60 |
| 4 | Deprotection | N-Boc-2-(2-chlorophenyl)thiomorpholine | 4M HCl in Dioxane | Room Temp, 2-4 h | >90 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-thiomorpholine
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Dissolve thiomorpholine (1.0 eq) in dichloromethane (DCM, 10 volumes).
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Add triethylamine (1.2 eq) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-thiomorpholine.
Protocol 2: Synthesis of N-Boc-2-chlorothiomorpholine
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Dissolve N-Boc-thiomorpholine (1.0 eq) in anhydrous carbon tetrachloride (10 volumes).
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Add N-chlorosuccinimide (NCS, 1.1 eq) to the solution.
-
Add a catalytic amount of benzoyl peroxide (BPO, 0.05 eq).
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling, filter to remove the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
Protocol 3: Synthesis of N-Boc-2-(2-chlorophenyl)thiomorpholine
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Preparation of (2-Chlorophenyl)magnesium bromide: Under an inert atmosphere (argon or nitrogen), react 2-chlorobromobenzene (1.5 eq) with magnesium turnings (1.6 eq) in anhydrous tetrahydrofuran (THF).
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In a separate flask, dissolve N-Boc-2-chlorothiomorpholine (1.0 eq) in anhydrous THF and cool to -78 °C.
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Slowly add the freshly prepared Grignard reagent to the cooled solution of N-Boc-2-chlorothiomorpholine.
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Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
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Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of 2-(2-Chlorophenyl)thiomorpholine hydrochloride
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Dissolve the purified N-Boc-2-(2-chlorophenyl)thiomorpholine (1.0 eq) in a 4 M solution of hydrochloric acid in dioxane (10 volumes).
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Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.[4]
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
References
Technical Support Center: Synthesis of 2-Arylthiomorpholines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 2-arylthiomorpholines. This guide focuses on common side reactions and provides detailed experimental protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of 2-arylthiomorpholine is consistently low. What are the most likely steps contributing to this issue?
A1: Low overall yield can result from inefficiencies at any of the four main stages of the synthesis: N-protection, α-chlorination, Grignard reaction, or deprotection. The α-chlorination and Grignard reaction steps are often the most critical for yield. Common issues include incomplete reactions, formation of stable side products, and degradation of intermediates. A step-by-step analysis of the reaction progress using techniques like TLC or LC-MS is recommended to pinpoint the problematic stage.
Q2: I am observing an unexpected byproduct with a mass corresponding to the addition of a tert-butyl group to my final product. What is the cause and how can I prevent it?
A2: This is a classic case of t-butylation, a common side reaction during the acidic removal of the Boc protecting group.[1][2] The strong acid used for deprotection cleaves the Boc group to form a stable tert-butyl cation, which can then act as an alkylating agent on nucleophilic sites of your 2-arylthiomorpholine product. To prevent this, it is crucial to use a scavenger, such as triethylsilane (TES) or anisole, in the deprotection reaction mixture. These scavengers are more nucleophilic than your product and will preferentially react with the tert-butyl cation.
Q3: During the α-chlorination of N-Boc-thiomorpholine, my reaction turns dark, and I isolate a complex mixture of products. What could be happening?
A3: A dark reaction mixture and multiple products during α-chlorination can indicate several side reactions. Over-chlorination, leading to di- or tri-chlorinated products, can occur with excess chlorinating agent or prolonged reaction times. Additionally, the Pummerer rearrangement is a known side reaction for α-chloro sulfides, which can lead to the formation of α-acyloxythioethers if a suitable oxygen nucleophile is present.[3][4][5][6][7] It is also possible that the thiomorpholine sulfur is being oxidized to the sulfoxide or sulfone.[8][9][10] Careful control of stoichiometry, temperature, and reaction time is critical. Using a milder chlorinating agent or performing the reaction at low temperatures can help minimize these side reactions.
Q4: My Grignard reaction is not proceeding to completion, and I recover a significant amount of the α-chloro-N-Boc-thiomorpholine starting material. What are the possible reasons?
A4: Incomplete Grignard reactions are often due to issues with the Grignard reagent itself or the reaction conditions. The presence of even trace amounts of water or other protic solvents will quench the Grignard reagent, rendering it inactive.[11][12] Ensure all glassware is rigorously dried and that anhydrous solvents are used. The surface of the magnesium metal used to prepare the Grignard reagent can also become passivated with a layer of magnesium oxide; using freshly crushed magnesium turnings or activating the magnesium with iodine or 1,2-dibromoethane can improve reactivity. Finally, insufficient temperature or reaction time may also lead to an incomplete reaction.
Troubleshooting Guides
Step 1: N-protection of Thiomorpholine
| Issue | Possible Cause | Troubleshooting Action | Experimental Protocol |
| Incomplete reaction | Insufficient Boc-anhydride or base. | Increase the equivalents of Boc-anhydride and triethylamine slightly (e.g., 1.2 and 1.5 equivalents, respectively). Monitor the reaction by TLC until the thiomorpholine spot disappears. | In a round-bottom flask, dissolve thiomorpholine (1.0 eq) in dichloromethane (DCM, 10 vol). Add triethylamine (1.5 eq). Cool the mixture to 0 °C. Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.2 eq) in DCM (2 vol). Allow the reaction to warm to room temperature and stir for 12 hours. |
| Formation of di-Boc protected byproduct | Excess Boc-anhydride and prolonged reaction time. | Use the recommended stoichiometry and monitor the reaction closely. Purify the product by column chromatography to remove the byproduct. | N/A |
Step 2: α-Chlorination of N-Boc-thiomorpholine
| Issue | Possible Cause | Troubleshooting Action | Experimental Protocol |
| Low yield of α-chloro product | Pummerer Rearrangement: Formation of an α-acyloxythioether byproduct.[3][4][5][6][7] | Use a non-nucleophilic solvent and strictly anhydrous conditions. Perform the reaction at low temperatures. | Dissolve N-Boc-thiomorpholine (1.0 eq) in anhydrous carbon tetrachloride (10 vol). Add N-chlorosuccinimide (NCS, 1.1 eq). Initiate the reaction with a catalytic amount of benzoyl peroxide (BPO, 0.05 eq). Reflux the mixture for 4-6 hours, monitoring by TLC. |
| Formation of multiple chlorinated products | Over-chlorination: Reaction with excess NCS. | Use a stoichiometric amount of NCS and monitor the reaction progress carefully by TLC. Stop the reaction as soon as the starting material is consumed. | N/A |
| Formation of sulfoxide or sulfone | Oxidation of the sulfur atom: NCS can act as an oxidant.[8][9][10] | Use a milder chlorinating agent or perform the reaction under an inert atmosphere to minimize oxidation. | N/A |
Step 3: Grignard Reaction with α-Chloro-N-Boc-thiomorpholine
| Issue | Possible Cause | Troubleshooting Action | Experimental Protocol |
| Low yield of the desired 2-arylthiomorpholine | Quenching of Grignard reagent: Presence of water or other protic impurities.[11][12] | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | Under an inert atmosphere, prepare the aryl Grignard reagent by reacting the aryl bromide (1.5 eq) with magnesium turnings (1.6 eq) in anhydrous THF. In a separate flask, dissolve N-Boc-2-chlorothiomorpholine (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the Grignard reagent to the cooled solution. |
| Formation of biphenyl byproduct | Homocoupling of the Grignard reagent. [13] | This is a common side reaction in the formation of Grignard reagents. It can be minimized by slow addition of the aryl halide to the magnesium turnings and maintaining a dilute concentration. | N/A |
| Recovery of starting material | Inactive Grignard reagent or insufficient reaction time/temperature. | Activate the magnesium turnings before use. Ensure the Grignard reagent has formed successfully before adding it to the electrophile. Allow the reaction to warm to room temperature and stir overnight to ensure completion. | N/A |
Step 4: Deprotection of N-Boc-2-arylthiomorpholine
| Issue | Possible Cause | Troubleshooting Action | Experimental Protocol |
| Formation of t-butylated byproduct | Alkylation by the tert-butyl cation. [1][2] | Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation. | Dissolve the N-Boc-2-arylthiomorpholine (1.0 eq) in a suitable solvent like dichloromethane. Add a scavenger (e.g., triethylsilane, 3-5 eq). Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature until the reaction is complete as monitored by TLC. |
| Incomplete deprotection | Insufficient acid or reaction time. | Increase the concentration of the acid or the reaction time. Gentle heating may be required in some cases. | N/A |
Reaction Pathways and Side Reactions
Main Synthetic Pathway
Caption: General synthetic route for 2-arylthiomorpholines.
Side Reactions in α-Chlorination
Caption: Potential side reactions during α-chlorination.
Side Reactions in Grignard Reaction
Caption: Common side reactions involving the Grignard reagent.
Side Reaction in Boc Deprotection
Caption: Mechanism of t-butylation and its prevention.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics and mechanism of oxidation of aromatic sulfides and arylmercaptoacetic acids by N-chlorosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Grignard reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. web.mnstate.edu [web.mnstate.edu]
Stability of "2-(2-Chlorophenyl) thiomorpholine hydrochloride" in different solvents
Technical Support Center: 2-(2-Chlorophenyl) thiomorpholine hydrochloride
Disclaimer: Specific, peer-reviewed stability data for "this compound" in various solvents is not extensively available in public literature. The following guidance is based on the chemical properties of its structural components (thiomorpholine, chlorophenyl group, and hydrochloride salt), data from related compounds, and standard practices in pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: As a hydrochloride salt of an amine, the compound in its solid, crystalline form is expected to be relatively stable when protected from light, moisture, and high temperatures.[1] Suppliers recommend storing the solid at 0-8°C.[2][3] In solution, its stability is highly dependent on the solvent, pH, and presence of oxidizing agents. The thiomorpholine ring, in particular, is susceptible to oxidation at the sulfur atom.[4][5]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2:
-
Short-term (for immediate use): Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used for creating stock solutions of research compounds. For aqueous experiments, further dilution in an appropriate buffer is necessary.
-
Long-term Storage: Long-term storage in solution is generally not recommended without specific stability data. If necessary, storing aliquots of a stock solution in a dry, aprotic solvent (like anhydrous DMSO) at -20°C or -80°C is the preferred method to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: My solution of the compound has turned yellow/brown. What could be the cause?
A3: Discoloration often indicates chemical degradation. For this compound, the most likely cause is the oxidation of the sulfur atom in the thiomorpholine ring to form a sulfoxide or sulfone.[4][5] This process can be accelerated by exposure to air (oxygen), light, or the presence of oxidizing contaminants in the solvent.
Q4: How does pH affect the stability of the compound in aqueous solutions?
A4: As a hydrochloride salt, the compound is the protonated form of the amine. It is expected to be more stable in mildly acidic aqueous solutions (pH 3-6). In basic conditions (high pH), the free base is formed, which can be less soluble and potentially more susceptible to degradation pathways like oxidation. Strong acidic conditions could potentially lead to hydrolysis or other degradative reactions over time.
Q5: Is the compound sensitive to light?
A5: While specific photostability data is unavailable, many complex organic molecules exhibit some degree of light sensitivity. It is a standard best practice to store both the solid compound and its solutions in amber vials or otherwise protected from light to prevent photochemical degradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Poor Solubility in Aqueous Buffer | The compound's free base may have low aqueous solubility. The buffer's pH might be too high, causing precipitation of the free base. | Ensure the buffer pH is in the mildly acidic range (e.g., pH 4-6). Consider using a co-solvent like DMSO or ethanol (at a low final concentration) to aid solubility. |
| Inconsistent Experimental Results | Degradation of the compound in the stock or working solution. This could be due to oxidation or reaction with solvent/media components. | Prepare fresh solutions for each experiment from the solid material. If using a stock solution, test for degradation (e.g., via HPLC) before use. Avoid prolonged storage in aqueous buffers. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Chemical degradation of the compound. | Characterize the new peaks to identify degradants. The primary suspect would be the sulfoxide derivative. This confirms instability under your current conditions. Review the solvent, pH, temperature, and light exposure of your experimental setup. |
| Solid Material is Clumpy or Discolored | Absorption of moisture. Potential degradation. | Store the solid compound in a desiccator at the recommended temperature (0-8°C).[2][3] If clumpy, it may have absorbed water, which can accelerate degradation. |
Potential Degradation Pathway & Stability Profile
The most anticipated degradation pathway for this molecule is the oxidation of the thiomorpholine ring.
Table 1: Predicted Stability Profile in Common Solvents
| Solvent Class | Example Solvents | Predicted Stability | Primary Degradation Concern | Recommendations |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Good | Oxidation (if exposed to air/contaminants) | Use anhydrous grade solvents. Store stock solutions under an inert atmosphere (e.g., argon) at -20°C or -80°C for longer-term storage. |
| Polar Protic (Non-Aqueous) | Methanol, Ethanol | Fair to Moderate | Potential for solvolysis over time. | Suitable for short-term use. Avoid prolonged storage. |
| Aqueous Buffers | PBS, Tris, Citrate Buffer | Poor to Fair | Oxidation, pH-dependent hydrolysis. | Prepare fresh immediately before use. Maintain a slightly acidic pH if possible. Avoid basic pH. |
| Non-Polar | Toluene, Hexane | Poor Solubility | N/A | Not recommended due to insolubility of the hydrochloride salt. |
This table is predictive and should be confirmed by experimental data.
Caption: Potential oxidative degradation pathway of the thiomorpholine ring.
Experimental Protocols
To definitively determine the stability of "this compound" in your specific experimental context, a forced degradation study is recommended.[6][7]
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and determine the intrinsic stability of the compound under various stress conditions.
Materials:
-
This compound
-
Solvents of interest (e.g., Acetonitrile, Methanol, Water, DMSO)
-
Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with UV or MS detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
-
Stress Conditions: For each condition, mix the stock solution with the stressor solution (e.g., 1:1 v/v) and dilute to a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature and analyze at 1, 2, 4, and 8 hours (base-catalyzed degradation is often rapid).
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature in the dark and analyze at 2, 6, 12, and 24 hours.
-
Thermal Degradation: Prepare a solution in the intended experimental solvent. Incubate at 60°C (in the dark) and analyze at 24, 48, and 72 hours. Also, test the solid compound under the same conditions.
-
Photostability: Expose a solution and the solid compound to light according to ICH Q1B guidelines. Analyze at appropriate time points.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A gradient reverse-phase method is typically a good starting point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining.
-
Determine the relative retention times and peak areas of any new peaks (degradants).
-
Aim for 5-20% degradation to ensure that secondary degradation is minimized.
-
Caption: Workflow for conducting a forced degradation study.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ajrconline.org [ajrconline.org]
Technical Support Center: 2-(2-Chlorophenyl) thiomorpholine hydrochloride
Disclaimer: Publicly available data on the specific degradation pathways of "2-(2-Chlorophenyl) thiomorpholine hydrochloride" is limited. This guide provides a framework for determining its degradation pathways based on established principles of pharmaceutical stability testing and the chemical nature of the molecule.
Frequently Asked Questions (FAQs)
Q1: I need to understand the stability of this compound. Where do I begin?
A1: When degradation data for a specific molecule is unavailable, the standard approach is to perform a forced degradation study, also known as stress testing.[1][2] The goal is to intentionally degrade the sample under more severe conditions than it would typically encounter during storage to rapidly identify potential degradation products and pathways.[1][3] This process is essential for developing stability-indicating analytical methods, which are crucial for ensuring the quality, safety, and efficacy of pharmaceutical compounds.[4][5]
Your investigation should follow two main stages:
-
Forced Degradation (Stress Testing): Subject the compound to various stress conditions (hydrolysis, oxidation, heat, and light) to generate degradants.
-
Analytical Method Development: Use techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the parent compound from its degradants.[4][5] Mass Spectrometry (MS) is then typically used to identify the structures of these degradants.
Q2: What is the recommended protocol for a forced degradation study on this compound?
A2: A comprehensive forced degradation study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). A summary of recommended starting conditions is provided in Table 1.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). After incubation, cool the sample and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or gently heat (e.g., 40°C) for a specified time. After incubation, cool and neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Analyze samples at various time points.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a combination of UV and visible light, as specified by ICH Q1B guidelines. Ensure a control sample is protected from light with aluminum foil.
-
-
Analysis: At each time point, withdraw an aliquot, dilute it to a suitable concentration, and analyze using a stability-indicating HPLC method. Compare the chromatograms of stressed samples to that of an unstressed control sample to identify new peaks corresponding to degradation products.
| Stress Condition | Reagent / Condition | Typical Temperature | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 N to 1 N HCl | 60°C - 80°C | 2 - 24 hours | Neutralize sample before analysis. |
| Base Hydrolysis | 0.1 N to 1 N NaOH | Room Temp - 60°C | 1 - 12 hours | Neutralize sample before analysis. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 6 - 24 hours | Protect from light to prevent interaction. |
| Thermal (Solid) | Dry Heat | 80°C - 105°C | 1 - 7 days | Monitor for physical changes (e.g., color). |
| Photolytic (Solid & Solution) | ICH Q1B specified light source | Ambient | Per ICH guidelines | Use a dark control to differentiate light-induced degradation from thermal degradation. |
Table 1: Recommended starting conditions for a forced degradation study. Conditions should be adjusted to achieve the target degradation of 5-20%.
Q3: What are the most probable degradation pathways for this compound?
A3: Based on its chemical structure, which contains a thiomorpholine ring, the most likely points of degradation are the sulfur and nitrogen atoms.
-
Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation. Mild oxidation would likely form the corresponding Thiomorpholine-S-oxide , while stronger oxidative conditions could lead to the Thiomorpholine-S,S-dioxide (sulfone).[6] This is a very common degradation pathway for sulfur-containing heterocycles.[6][7]
-
Ring Cleavage: Under harsh hydrolytic (acidic or basic) or oxidative conditions, the C-N or C-S bonds within the thiomorpholine ring could cleave.[8][9] Studies on the biodegradation of thiomorpholine have shown ring cleavage can lead to intermediates like thiodiglycolic acid.[7][8]
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijtrd.com [ijtrd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A comprehensive review on stability indicating method development using uhplc [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Thiomorpholine Synthesis
Welcome to the technical support center for thiomorpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of thiomorpholine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to thiomorpholine?
A1: Thiomorpholine can be synthesized through several key pathways:
-
From Diethanolamine: This traditional method involves the conversion of diethanolamine to an amino-mustard species, followed by cyclization with a sulfur source like sodium sulfide.[1][2][3]
-
From 2-Mercaptoethanol and Aziridine: This route involves the reaction of 2-mercaptoethanol with aziridine, followed by cyclization of the resulting intermediate.[1][2][3][4]
-
Photochemical Thiol-Ene Reaction: A modern approach that utilizes a photochemical reaction between cysteamine hydrochloride and vinyl chloride in a continuous flow setup, followed by a rapid base-mediated cyclization.[1][5][6][7][8] This method is often favored for its speed and efficiency.[4]
-
From Bis(2-chloroethyl)amine: This method involves the cyclization of bis(2-chloroethyl)amine with a sulfur source.
Q2: My reaction yield is very low. What are the common causes and how can I improve it?
A2: Low yields in thiomorpholine synthesis can stem from several factors. Key areas to investigate include the quality of starting materials, reaction temperature, and reactant concentrations.[4][5] Ensure your reagents are pure, as impurities can lead to unwanted side reactions.[4][9] Optimizing the reaction temperature is also critical; some reactions require a specific temperature range to avoid significant drops in yield.[4] For photochemical syntheses, increasing reactant concentration has been shown to dramatically improve yield.[1][5][10]
Q3: I am observing the formation of multiple side products. How can I increase the selectivity of my reaction?
A3: The formation of byproducts is a common challenge. To enhance selectivity, consider the following:
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Reaction Temperature: Lowering the reaction temperature can often slow down side reactions more than the desired reaction.[5]
-
Solvent Choice: The polarity and properties of the solvent can significantly influence reaction pathways.[9] Experimenting with different solvents may improve selectivity.
-
Stoichiometry: Carefully controlling the ratio of your reactants is crucial to minimize the formation of side products.[9]
-
Catalyst Selection: In catalyzed reactions, the choice of catalyst and ligands can have a major impact on selectivity.[5]
Q4: Purification of my thiomorpholine product is proving difficult. What strategies can I employ?
A4: The basic nature of the thiomorpholine nitrogen atom can cause issues like peak tailing during silica gel chromatography.[5] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or aqueous ammonia, to your eluent.[5] If your product is thermally sensitive, consider purification methods that avoid high temperatures, such as distillation under reduced pressure.[9]
Q5: How can I prevent the oxidation of the sulfur atom in the thiomorpholine ring during synthesis?
A5: The thiomorpholine sulfur is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially in the presence of air or oxidizing reagents.[9][11] To prevent this, ensure that oxygen-sensitive reactions are performed under an inert atmosphere (e.g., argon or nitrogen).[10] If using a photochemical reaction, degassing the solvent and reaction mixture can be beneficial.[5][10] During workup, use milder acidic or basic conditions and avoid prolonged exposure to potentially oxidizing environments.[9]
Troubleshooting Guides
Low Product Yield
| Potential Cause | Suggested Solution |
| Impure or Inactive Starting Materials | Verify the purity of all reagents and solvents. Purify starting materials if necessary. Use fresh reagents, especially for moisture-sensitive compounds like thionyl chloride.[4][9][12] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A temperature that is too low may result in a slow or incomplete reaction, while a temperature that is too high can cause decomposition.[4][5] For some dehydration reactions, a drop of just 10-15°C can significantly reduce the yield.[4] |
| Incorrect Reactant Concentration | Adjust the concentration of your reactants. In some continuous flow photochemical syntheses, increasing the concentration from 1 M to 4 M has been shown to lead to a quantitative yield of the intermediate.[1][10] |
| Inactive Catalyst | If using a catalyst, ensure it is active. Consider using a fresh batch or increasing the catalyst loading.[5] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC. Some traditional methods can take up to 54 hours to reach completion.[4] |
| Inadequate Mixing (Flow Synthesis) | In continuous flow systems, inefficient mixing of reagents can lead to low yields. Utilize a static mixer or a coil filled with glass beads to ensure thorough mixing.[1][4][10] |
Formation of Side Products
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | Attempt the reaction under milder conditions, such as a lower temperature or using a weaker base for cyclization.[4] |
| High Reactant Concentration | Systematically decrease the concentration of reactants to disfavor intermolecular side reactions that can lead to polymerization.[9] |
| Slow Addition of Reagents | Instead of adding all reactants at once, consider the slow, dropwise addition of one or more components to maintain a low concentration of reactive intermediates.[9] |
| Suboptimal Solvent | Screen a range of solvents with different polarities to find one that favors the desired reaction pathway.[9] |
| Incorrect Stoichiometry | Carefully adjust the ratio of reactants to find the optimal conditions for your desired product.[9] |
| Oxidation of Thiomorpholine | If oxidation to the sulfoxide or sulfone is observed, conduct the reaction under an inert atmosphere and use degassed solvents.[9][10] |
Experimental Protocols
Protocol 1: Synthesis of Thiomorpholine via Photochemical Thiol-Ene Reaction in Continuous Flow
This protocol is adapted from a modern, efficient method for thiomorpholine synthesis.[1][7]
Materials:
-
Cysteamine hydrochloride
-
Vinyl chloride
-
9-Fluorenone (photocatalyst)
-
Methanol (solvent)
-
N,N-Diisopropylethylamine (DIPEA) (base)
Procedure:
-
Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride and 0.1–0.5 mol % of 9-fluorenone in methanol. Sonication can aid in dissolution.[1][10]
-
Degassing: Degas the feed solution by sparging with an inert gas, such as argon.[10]
-
Photochemical Reaction: Pump the degassed solution and vinyl chloride gas into a continuous flow photoreactor at a controlled temperature (e.g., 20 °C) and irradiate with a suitable wavelength (e.g., 365 nm).[1][10] The residence time should be optimized; a 20-minute residence time has been shown to be effective.[1][10]
-
Cyclization: The output from the photoreactor, containing the intermediate, is then mixed with a base such as DIPEA in a separate reactor coil. A temperature of 100°C with a 5-minute residence time has proven effective for cyclization.[1][4]
-
Work-up and Isolation: The collected reaction mixture is subjected to a standard aqueous work-up. This typically involves acidification, extraction to remove non-basic impurities, followed by basification of the aqueous layer and extraction of the thiomorpholine product with an organic solvent like dichloromethane. The final product can be purified by distillation.[4]
Protocol 2: Synthesis of N-Boc-3-bromothiomorpholine
This protocol outlines the synthesis of a key intermediate for further derivatization.[13]
Materials:
-
N-Boc-thiomorpholine
-
N-bromosuccinimide (NBS)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-thiomorpholine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture promptly to avoid product degradation.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Thiomorpholine Synthesis
Caption: Experimental workflow for continuous flow synthesis of thiomorpholine.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Arylthiomorpholine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-arylthiomorpholines. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing 2-arylthiomorpholines?
A common and reliable method involves a four-step sequence:
-
N-protection of the thiomorpholine ring, typically with a tert-butyloxycarbonyl (Boc) group.
-
α-Chlorination of the N-Boc-thiomorpholine.
-
Introduction of the aryl group via a Grignard reaction with the α-chloro intermediate.
-
N-deprotection to yield the final 2-arylthiomorpholine, often as a hydrochloride salt.
Q2: My N-Boc protection of thiomorpholine is yielding a complex mixture. What could be the issue?
Low yields or the formation of side products during N-Boc protection can often be attributed to the reaction conditions. Ensure that the reaction is cooled to 0 °C before the slow addition of Boc anhydride. Using triethylamine as a base is crucial to neutralize the acid formed during the reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to avoid over-running the reaction, which can lead to side products.
Q3: I am having trouble with the α-chlorination step. What are the critical parameters?
The α-chlorination is a radical reaction and requires careful control. Key parameters include:
-
Reagents: Use fresh N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO).
-
Solvent: Anhydrous carbon tetrachloride is a common solvent for this reaction.
-
Temperature: The reaction is typically run at reflux.
-
Work-up: It is important to remove the succinimide byproduct by filtration after the reaction has cooled. A wash with aqueous sodium thiosulfate will remove any remaining NCS.
Q4: The Grignard reaction is giving me a low yield of the desired 2-arylthiomorpholine. What are some common pitfalls?
The Grignard reaction is highly sensitive to moisture and air.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (argon or nitrogen). Anhydrous solvents, such as tetrahydrofuran (THF), are essential.
-
Grignard Reagent Quality: Use freshly prepared or high-quality commercial Grignard reagents.
-
Temperature Control: The addition of the Grignard reagent to the α-chloro intermediate should be performed at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Quenching: The reaction should be carefully quenched with a saturated aqueous solution of ammonium chloride.
Q5: Are there alternatives to the Grignard reaction for the arylation step?
Yes, other cross-coupling reactions can be employed. The Barbier reaction , which is a one-pot variation of the Grignard reaction, can be an alternative, especially when performed under mechanochemical conditions, as it can be less sensitive to air and moisture. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling (using arylboronic acids) or the Buchwald-Hartwig amination (for N-arylation) are also powerful methods for forming carbon-carbon or carbon-nitrogen bonds and could be adapted for this synthesis.
Q6: My final deprotection step is not clean. How can I optimize it?
The N-Boc deprotection is typically achieved with a strong acid.
-
Reagent: A 4 M solution of hydrochloric acid in dioxane is commonly used.
-
Monitoring: Track the reaction progress by TLC to ensure complete deprotection without prolonged exposure to strong acid, which could lead to degradation.
-
Work-up: After removing the solvent and excess HCl, triturating the residue with a non-polar solvent like diethyl ether helps to precipitate the hydrochloride salt of the final product, aiding in its purification.
Q7: How can I purify the final 2-arylthiomorpholine hydrochloride salt?
Purification of the final salt can be challenging.
-
Crystallization: Recrystallization from a suitable solvent system is the preferred method.
-
Washing: Washing the crude salt with a non-polar organic solvent can help remove non-polar impurities.
-
Chromatography: While chromatography of the free base is common before salt formation, purification of the salt itself via chromatography can be difficult. If necessary, the salt can be neutralized to the free base, purified by silica gel chromatography, and then converted back to the hydrochloride salt.
Troubleshooting Guides
Problem 1: Low Yield in α-Chlorination of N-Boc-Thiomorpholine
| Possible Cause | Troubleshooting Step |
| Inactive radical initiator | Use a fresh batch of benzoyl peroxide (BPO) or an alternative initiator like azobisisobutyronitrile (AIBN). |
| Decomposed N-chlorosuccinimide (NCS) | Ensure NCS is pure and has been stored properly. |
| Insufficient reaction time or temperature | Monitor the reaction closely by TLC and ensure it is maintained at a steady reflux. |
| Presence of radical inhibitors | Ensure all glassware is clean and free of contaminants that could quench the radical reaction. |
Problem 2: Formation of Side Products in the Grignard Reaction
| Possible Cause | Troubleshooting Step |
| Presence of moisture | Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under a strict inert atmosphere. |
| Poor quality Grignard reagent | Prepare the Grignard reagent fresh or titrate a commercial solution to determine its exact concentration. |
| Reaction temperature too high | Maintain a low temperature (-78 °C) during the addition of the Grignard reagent. |
| Homocoupling of the Grignard reagent | Add the Grignard reagent slowly to the solution of the electrophile. |
Problem 3: Incomplete N-Boc Deprotection
| Possible Cause | Troubleshooting Step |
| Insufficient acid | Increase the equivalents of HCl or use a more concentrated solution. |
| Short reaction time | Monitor the reaction by TLC and allow it to stir for a longer period at room temperature. |
| Steric hindrance | For sterically hindered substrates, gentle heating (e.g., to 40-50 °C) may be required, but should be done with caution to avoid degradation. |
Data Presentation
Table 1: Illustrative Quantitative Data for the Synthesis of a Model 2-Arylthiomorpholine Derivative.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | Thiomorpholine | Boc₂O, Et₃N, DCM, 0 °C to rt, 12 h | N-Boc-thiomorpholine | 95 | >98 (by NMR) |
| 2 | N-Boc-thiomorpholine | NCS, BPO (cat.), CCl₄, reflux, 5 h | N-Boc-2-chlorothiomorpholine | 70 | ~90 (crude) |
| 3 | N-Boc-2-chlorothiomorpholine | 4-Tolylmagnesium bromide, THF, -78 °C to rt, 14 h | N-Boc-2-(4-tolyl)thiomorpholine | 60 | >95 (after chromatography) |
| 4 | N-Boc-2-(4-tolyl)thiomorpholine | 4 M HCl in dioxane, rt, 3 h | 2-(4-tolyl)thiomorpholine hydrochloride | 92 | >99 (after trituration) |
Experimental Protocols
Protocol 1: Synthesis of a Representative 2-Arylthiomorpholine Derivative
Step 1: N-protection of Thiomorpholine In a round-bottom flask, dissolve thiomorpholine (1.0 equivalent) in dichloromethane (DCM, 10 volumes). To this solution, add triethylamine (1.2 equivalents). Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in DCM (2 volumes) to the cooled mixture. Allow the reaction to gradually warm to room temperature and continue stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes) and brine (1 x 5 volumes). Dry the separated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N-Boc-thiomorpholine.
Step 2: α-Chlorination of N-Boc-thiomorpholine
Technical Support Center: Purification of Substituted Thiomorpholines
Welcome to the technical support center for the purification of substituted thiomorpholines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of my substituted thiomorpholine derivative challenging?
A: Substituted thiomorpholines can be difficult to purify primarily due to their basicity and polarity. The nitrogen atom in the thiomorpholine ring is basic, which can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing during column chromatography. The polarity of the molecule can also make it challenging to separate from polar impurities or starting materials.
Q2: My substituted thiomorpholine appears to be degrading on the silica gel column. What can I do?
A: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive substituted thiomorpholines. To mitigate this, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as 0.1-1% triethylamine or a few drops of aqueous ammonia, before packing the column. Alternatively, consider using a less acidic stationary phase like neutral or basic alumina, or reverse-phase silica gel.
Q3: I am observing significant peak tailing during column chromatography of my basic thiomorpholine derivative. How can I improve the peak shape?
A: Peak tailing is a common issue when purifying basic compounds on silica gel. Adding a basic modifier to your eluent system is highly effective in reducing this problem. A small amount of triethylamine (0.1-1%) or a few drops of aqueous ammonia in the mobile phase will compete with your compound for the acidic silanol sites on the silica gel, leading to more symmetrical peaks.
Q4: What are the best general-purpose purification techniques for substituted thiomorpholines?
A: The most common and effective purification techniques for substituted thiomorpholines are:
-
Column Chromatography: Ideal for separating mixtures with different polarities. Using a modified eluent or alternative stationary phases can overcome the challenges associated with their basicity.
-
Recrystallization: A powerful technique for purifying solid thiomorpholine derivatives. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Acid-Base Extraction: This technique leverages the basicity of the thiomorpholine nitrogen. The compound can be protonated with an acid to move it into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Q5: How can I assess the purity of my final substituted thiomorpholine product?
A: A multi-faceted approach is recommended for purity assessment.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying purity and identifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity estimation.
Troubleshooting Guides
Issue 1: Low Recovery from Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound is too polar and sticks to the silica gel. | Increase the polarity of the eluent system gradually. Consider adding a small amount of methanol to your eluent. If the compound is still not eluting, try using a more polar stationary phase like alumina. |
| Compound is degrading on the silica gel. | Deactivate the silica gel with a basic modifier (e.g., triethylamine) before use. Alternatively, use a neutral or basic stationary phase like alumina. |
| Incorrect eluent system chosen. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an optimal eluent that provides good separation and an appropriate Rf value (typically 0.2-0.4) for your compound. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Steps |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a lower-boiling point solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The compound is impure. | Consider a preliminary purification step, such as a quick filtration through a plug of silica, before attempting recrystallization. |
| Solution is supersaturated. | Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is obtained, then allow it to cool slowly. |
Issue 3: Poor Separation During Acid-Base Extraction
| Possible Cause | Troubleshooting Steps |
| Incomplete protonation or deprotonation. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) or basic (pH > 12) to fully convert the thiomorpholine derivative into its salt form or free base, respectively. Use a pH meter or pH paper to verify. |
| Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product is partially soluble in both layers. | Perform multiple extractions (3-4 times) with smaller volumes of the extracting solvent to ensure complete transfer of the product from one phase to the other. |
Data Presentation: Purification of Substituted Thiomorpholines
| Compound | Purification Method | Yield | Purity | Reference |
| 4-(4-Nitrophenyl)thiomorpholine | Extraction followed by solvent removal | 95% | >95% (by NMR) | [2] |
| (RP,2S,3S)-4g (a diastereomerically substituted thiomorpholine) | Fractional Crystallization & Column Chromatography | 43% | Diastereomerically pure | [3] |
| (SP,2S,3S)-4g (a diastereomerically substituted thiomorpholine) | Fractional Crystallization & Column Chromatography | 45% | Diastereomerically pure (96:4 dr) | [3] |
Experimental Protocols
Protocol 1: Modified Column Chromatography for a Substituted Thiomorpholine
This protocol describes the purification of a moderately polar, basic substituted thiomorpholine using silica gel chromatography with a modified eluent.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity. Gently tap the column to ensure even packing.
-
Equilibration: Elute the packed column with 2-3 column volumes of the initial eluent containing 0.5% triethylamine.
-
Sample Loading: Dissolve the crude substituted thiomorpholine in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the column.
-
Elution: Begin elution with the initial eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted thiomorpholine.
Protocol 2: Recrystallization of a Solid Substituted Thiomorpholine
This protocol provides a general procedure for the purification of a solid substituted thiomorpholine by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, ethyl acetate, and toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Acid-Base Extraction for a Basic Substituted Thiomorpholine
This protocol outlines the purification of a substituted thiomorpholine from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
-
Acidic Extraction: Add a 1 M aqueous solution of hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated thiomorpholine derivative will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic extraction of the organic layer one or two more times to ensure complete transfer of the product.
-
Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is greater than 12. This will deprotonate the thiomorpholine derivative, making it soluble in organic solvents again.
-
Back-Extraction: Add an organic solvent (e.g., ethyl acetate) to the basified aqueous solution in a separatory funnel. Shake the funnel and allow the layers to separate. The purified thiomorpholine derivative will now be in the organic layer.
-
Isolation: Drain the organic layer. Repeat the back-extraction of the aqueous layer. Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for purification of substituted thiomorpholines.
Caption: Workflow for purification via acid-base extraction.
References
Preventing oxidation of the thiomorpholine sulfur atom
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting strategies, and frequently asked questions (FAQs) regarding the prevention of unwanted oxidation of the thiomorpholine sulfur atom during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the sulfur atom in thiomorpholine susceptible to oxidation?
A1: The sulfur atom in the thiomorpholine ring is electron-rich and exists in a reduced state, making it prone to oxidation.[1] It can be oxidized to form thiomorpholine-1-oxide (a sulfoxide) and further to thiomorpholine-1,1-dioxide (a sulfone) in the presence of oxidizing agents or even atmospheric oxygen under certain conditions.[2]
Q2: What are the common products of thiomorpholine oxidation?
A2: The primary oxidation product is thiomorpholine-1-oxide. Under stronger oxidizing conditions, over-oxidation can occur to yield thiomorpholine-1,1-dioxide.[2] These oxidized forms can be desirable in some drug candidates but are often considered impurities or degradation products in other applications.[2][3]
Q3: What common laboratory reagents and conditions can cause unwanted oxidation of thiomorpholine?
A3: Several common reagents can lead to undesired S-oxidation, including:
-
Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective at oxidizing sulfides.[2]
-
Hydrogen peroxide: Often used for intentional oxidation, accidental contamination or use in incompatible reaction steps can be problematic.[2]
-
Potassium permanganate: A strong oxidizing agent that can lead to sulfoxide or sulfone formation.[2]
-
Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can contribute to slow oxidation.[1]
-
Certain biological systems: In biological assays, cytochrome P450 enzymes can metabolize thiomorpholine to its sulfoxide.[4]
Q4: Can N-substitution on the thiomorpholine ring prevent S-oxidation?
A4: While the primary site of oxidation is the sulfur atom, modifying the electronic properties of the ring through N-substitution can influence its stability. N-protection (e.g., with a Boc group) is often employed during synthetic steps involving strong oxidants to prevent side reactions, though this does not render the sulfur completely inert.[2]
Troubleshooting Guide for Unwanted Oxidation
This guide addresses specific issues you may encounter during your experiments.
Issue 1: My purified thiomorpholine-containing compound shows signs of oxidation upon storage.
-
Question: I isolated my target compound with high purity, but after storing it, I'm detecting the corresponding sulfoxide by LC-MS or NMR. What happened?
-
Answer: This suggests slow oxidation is occurring during storage. The sulfur atom can be sensitive to atmospheric oxygen over time.
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as nitrogen or argon.
-
Low Temperature: Store samples at low temperatures (e.g., -20°C) to decrease the rate of degradation.
-
Light Protection: Store in amber vials or protect from light, as photochemical processes can sometimes generate reactive oxygen species.
-
Solvent Purity: If stored in solution, ensure the solvent is degassed and of high purity, as solvent impurities can sometimes initiate oxidation.
-
-
Issue 2: I am observing significant sulfoxide formation during my reaction workup.
-
Question: My reaction mixture looks clean by TLC/LC-MS, but after workup (e.g., extraction, washing), I see a new spot/peak corresponding to the oxidized product. Why?
-
Answer: The workup procedure itself may be introducing oxidizing conditions.
-
Troubleshooting Steps:
-
Use Milder Procedures: Employ milder acidic or basic solutions for extractions and washes. Consider using buffered aqueous solutions to avoid pH extremes.[1]
-
Degas Solvents: Use degassed water and organic solvents for the workup to minimize dissolved oxygen.
-
Avoid Peroxides: Ensure that solvents like THF or ether are free of peroxides, which can form upon storage and are potent oxidants.
-
Minimize Time: Complete the workup and purification as efficiently as possible to reduce the compound's exposure to potentially oxidizing environments.
-
-
Issue 3: A reaction step is causing oxidation of the thiomorpholine moiety.
-
Question: I am performing a reaction (e.g., a coupling, deprotection) and noticing that my starting material is being converted to the sulfoxide alongside the desired product. How can I prevent this?
-
Answer: The reagents or conditions of the reaction are likely too harsh for the thiomorpholine sulfur.
-
Troubleshooting Steps:
-
Reagent Selection: Scrutinize all reagents for oxidizing potential. If a specific reagent is suspect, search for milder alternatives. For example, if using an oxidant for another part of the molecule, select one that is more chemoselective.
-
Lower Temperature: Running the reaction at a lower temperature can often disfavor side reactions like oxidation.[1]
-
N-Protection: Consider protecting the thiomorpholine nitrogen with a group like Boc (tert-butyloxycarbonyl). This can sometimes modulate the sulfur's reactivity and is a common strategy when harsh conditions are unavoidable.[2]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Ar) to exclude oxygen.
-
-
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Thiomorpholine
This protocol describes a common method to protect the nitrogen atom, which can enhance stability during subsequent synthetic steps.
Materials:
-
Thiomorpholine-containing substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the thiomorpholine substrate (1 equivalent) in DCM in a round-bottom flask.
-
Add a base such as TEA (1.5 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add Boc₂O (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Quantitative Data on Intentional Oxidation
Understanding the conditions that effectively cause oxidation is critical for designing experiments to prevent it. The following table summarizes common methods for the controlled synthesis of thiomorpholine-1-oxide. Researchers should avoid these reagents and similar conditions if oxidation is undesirable.
| Oxidizing Agent | Equivalents | Solvent | Temperature | Typical Yield | Reference |
| Hydrogen Peroxide (30 wt%) | 1.1 - 1.5 | Glacial Acetic Acid | 0°C to RT | 80-95% | [2] |
| m-CPBA | 1.0 - 1.2 | Dichloromethane | 0°C | High | [2] |
| Potassium Permanganate (KMnO₄) | ~1.0 | Aqueous Acetone or Acetic Acid | 0°C | Variable | [2] |
Note: The use of Potassium Permanganate often requires N-protection to avoid side reactions.[2]
Visualizations
Logical Workflow for Troubleshooting
References
Validation & Comparative
Comparative 1H NMR Analysis of Thiomorpholine Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Chlorophenyl) thiomorpholine hydrochloride and the unsubstituted parent compound, thiomorpholine. Understanding the spectral characteristics of these compounds is crucial for researchers engaged in the synthesis, characterization, and quality control of novel thiomorpholine-based drug candidates. This document presents a detailed experimental protocol for acquiring ¹H NMR spectra and interprets the spectral data, highlighting the influence of the 2-chlorophenyl substituent on the chemical shifts and coupling patterns of the thiomorpholine ring protons.
Introduction
Thiomorpholine and its derivatives are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an aryl group at the 2-position of the thiomorpholine ring, as in this compound, can significantly modulate the compound's pharmacological properties. ¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these molecules. This guide offers a framework for the ¹H NMR analysis of this class of compounds, enabling researchers to confidently identify and characterize their synthesized molecules.
Comparative ¹H NMR Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiomorpholine | H2, H6 (ax), H3, H5 (ax) | ~ 2.8 - 3.2 | m | - |
| H2, H6 (eq), H3, H5 (eq) | ~ 2.8 - 3.2 | m | - | |
| NH | Variable | br s | - | |
| This compound (Predicted) | H2 | ~ 5.0 - 5.5 | dd | J ≈ 10, 4 Hz |
| H3 (ax) | ~ 3.0 - 3.4 | m | - | |
| H3 (eq) | ~ 3.5 - 3.9 | m | - | |
| H5 (ax) | ~ 2.8 - 3.2 | m | - | |
| H5 (eq) | ~ 3.3 - 3.7 | m | - | |
| H6 (ax) | ~ 2.9 - 3.3 | m | - | |
| H6 (eq) | ~ 3.4 - 3.8 | m | - | |
| Aromatic (H3' - H6') | ~ 7.2 - 7.6 | m | - | |
| NH₂⁺ | ~ 9.0 - 10.0 | br s | - |
Note: The predicted chemical shifts for this compound are based on the expected deshielding effect of the adjacent chlorophenyl group and the protonation of the nitrogen atom. The multiplicity of the thiomorpholine ring protons is expected to be complex due to diastereotopicity and spin-spin coupling.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the thiomorpholine derivative.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound. For the hydrochloride salt, DMSO-d₆ or D₂O are often suitable.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Processing Parameters:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Data Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct regions:
-
Aromatic Region (δ 7.2-7.6 ppm): A complex multiplet corresponding to the four protons of the 2-chlorophenyl group.
-
Aliphatic Region (δ 2.8-5.5 ppm): Signals corresponding to the protons of the thiomorpholine ring. The proton at the C2 position (H2), being adjacent to the chlorophenyl group, is expected to be significantly downfield shifted. The remaining methylene protons on the thiomorpholine ring will appear as complex multiplets due to their diastereotopic nature and coupling to each other.
-
Amine Proton (δ 9.0-10.0 ppm): A broad singlet corresponding to the protonated amine (NH₂⁺) of the hydrochloride salt. The chemical shift of this proton can be highly variable and dependent on concentration and temperature.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of a thiomorpholine derivative.
Caption: A flowchart illustrating the key steps in ¹H NMR analysis.
Conclusion
This guide provides a foundational understanding of the ¹H NMR analysis of this compound and its comparison with the parent thiomorpholine. By following the detailed experimental protocol and understanding the principles of spectral interpretation, researchers can effectively utilize ¹H NMR spectroscopy for the structural verification and quality assessment of these and other related pharmacologically relevant molecules. The provided workflow and data comparison serve as a valuable resource for drug development professionals working with this important class of heterocyclic compounds.
A Comparative Guide to LC-MS and GC-MS Methods for the Analysis of 2-(2-Chlorophenyl) thiomorpholine hydrochloride
This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) and a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-(2-Chlorophenyl) thiomorpholine hydrochloride. This compound is a versatile intermediate in pharmaceutical development, making robust analytical methods for its quantification crucial for researchers, scientists, and drug development professionals.[1][2]
Introduction to this compound
This compound is a key building block in the synthesis of various biologically active molecules.[1] Its analysis is critical for ensuring purity, monitoring reaction kinetics, and performing pharmacokinetic studies. The hydrochloride salt form suggests good solubility in polar solvents, making it amenable to reverse-phase liquid chromatography.
Proposed Analytical Methods: A Head-to-Head Comparison
Table 1: Comparison of Proposed LC-MS/MS and GC-MS Methods
| Parameter | Proposed LC-MS/MS Method | Proposed GC-MS Method | Rationale for Comparison |
| Instrumentation | UHPLC coupled to a Triple Quadrupole (QqQ) Mass Spectrometer | Gas Chromatograph with a Single Quadrupole or Triple Quadrupole Mass Spectrometer | LC-MS/MS is highly sensitive and selective for non-volatile compounds, while GC-MS is excellent for volatile or semi-volatile analytes. |
| Sample Preparation | "Dilute and shoot" with a suitable polar solvent (e.g., Methanol/Water) | Derivatization may be required to increase volatility and thermal stability. | LC-MS often requires minimal sample preparation, whereas GC-MS might necessitate additional steps.[5] |
| Sensitivity | High (typically ng/mL to pg/mL) | Moderate to High (typically µg/mL to ng/mL) | The electrospray ionization (ESI) in LC-MS is generally very efficient for polar, ionizable molecules. |
| Selectivity | Very High (utilizing Multiple Reaction Monitoring - MRM) | High (utilizing Selected Ion Monitoring - SIM or MRM) | Both techniques offer high selectivity through mass filtering, with MRM in MS/MS providing an extra dimension of specificity. |
| Throughput | High (run times of 5-10 minutes) | Moderate (run times of 15-30 minutes) | UHPLC allows for very fast separations. |
| Matrix Effects | Potential for ion suppression or enhancement | Generally less prone to ion suppression, but matrix can affect inlet and column performance | Co-eluting matrix components can interfere with the ionization process in LC-MS. |
| Compound Amenability | Ideal for polar, non-volatile, and thermally labile compounds | Suitable for volatile and thermally stable compounds (or those that can be made so via derivatization) | The properties of the target analyte are the primary determinant of technique suitability. |
Detailed Experimental Protocols
Proposed LC-MS/MS Method
This method is designed for high sensitivity and specificity, making it suitable for trace-level quantification in complex matrices like plasma or reaction mixtures.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of methanol and water to a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For complex matrices, a protein precipitation step with acetonitrile may be necessary, followed by centrifugation and dilution of the supernatant.
2. Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): To be determined by infusion of a standard solution (expected m/z corresponding to the protonated molecule [M+H]⁺).
-
Product Ion (Q3): To be determined by fragmentation of the precursor ion.
-
Collision Energy: Optimized for the specific precursor-product transition.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Alternative GC-MS Method
This method could be employed if the free base form of the analyte is sufficiently volatile and thermally stable.
1. Sample Preparation:
-
Neutralize the hydrochloride salt to its free base form using a suitable base (e.g., sodium bicarbonate solution) and extract into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under a stream of nitrogen.
-
Reconstitute in a suitable solvent for GC injection.
-
(Optional) If needed, derivatize with an agent like BSTFA to improve volatility and peak shape.
2. Gas Chromatography Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM) or full scan.
-
Ions to Monitor (SIM): At least three characteristic fragment ions of the analyte, to be determined from a full scan mass spectrum.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
Visualizing the Workflow and Comparison
To further clarify the processes and the basis for method selection, the following diagrams illustrate the experimental workflow for the proposed LC-MS/MS method and the logical framework for comparing the two techniques.
Caption: Experimental workflow for the proposed LC-MS/MS analysis.
Caption: Logical comparison of LC-MS/MS and GC-MS methods.
Conclusion
For the analysis of this compound, an LC-MS/MS method is strongly recommended. Its high sensitivity, selectivity, and suitability for polar, non-volatile compounds, coupled with minimal sample preparation, make it the superior choice for high-throughput and trace-level quantification in pharmaceutical research and development. While a GC-MS method is plausible, it would likely require more extensive sample preparation and is contingent on the thermal stability of the analyte's free base form. The choice of method should ultimately be guided by the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation.
References
A Comparative Guide to the Synthesis of 2-Substituted Thiomorpholines
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Substitution at the 2-position, in particular, offers a key vector for modulating pharmacological properties. The selection of an appropriate synthetic strategy is therefore a critical decision in drug discovery and development programs. This guide provides a comparative analysis of prominent synthetic routes to 2-substituted thiomorpholines, offering a side-by-side examination of their methodologies, performance, and key characteristics, supported by experimental data.
At a Glance: Comparison of Key Synthetic Routes
| Synthetic Route | Key Transformation(s) | Typical Substituents | Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Route 1: α-Functionalization of the Thiomorpholine Core | N-protection, α-chlorination, Grignard reaction, deprotection | Aryl | Moderate | Generally racemic | Utilizes readily available starting material; versatile for aryl substituents. | Multi-step process; use of organometallic reagents. |
| Route 2: Diastereoselective Cyclization of Cysteine Derivatives | Cyclization of S-(2-haloethyl)-cysteine derivatives | Carboxylic acid | Good | High (retention of stereochemistry) | Excellent stereocontrol; access to chiral building blocks. | Requires chiral starting materials; may have limited substituent diversity. |
| Route 3: Photocatalytic Coupling of Silyl Amine Reagents and Aldehydes | Photocatalytic [4+2] cycloaddition | Alkyl, Aryl | Good to Excellent | Not specified | Mild reaction conditions; high efficiency; continuous flow potential. | Requires specialized photochemical setup; limited published examples for thiomorpholines. |
Synthetic Route 1: α-Functionalization of the Thiomorpholine Core for 2-Aryl Derivatives
This route builds the desired 2-substituted thiomorpholine by first constructing the heterocyclic core and then introducing the substituent at the 2-position. A common strategy involves the α-functionalization of an N-protected thiomorpholine.
Logical Workflow
Caption: α-Functionalization of Thiomorpholine.
Experimental Protocol: Synthesis of a Representative 2-Arylthiomorpholine
Step 1: N-protection of Thiomorpholine To a solution of thiomorpholine (1.0 equivalent) in dichloromethane (DCM, 10 volumes), triethylamine (1.2 equivalents) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in DCM (2 volumes) is added slowly. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-thiomorpholine.[1]
Step 2: α-Chlorination of N-Boc-thiomorpholine N-Boc-thiomorpholine (1.0 equivalent) is dissolved in anhydrous carbon tetrachloride (10 volumes). N-chlorosuccinimide (NCS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO, 0.05 equivalents) are added. The mixture is heated to reflux for 4-6 hours, with progress monitored by TLC. After cooling, the succinimide byproduct is removed by filtration.[1]
Step 3: Grignard Reaction The chlorinated intermediate is dissolved in anhydrous THF (10 volumes) and cooled to -78 °C. A freshly prepared Grignard reagent (e.g., phenylmagnesium bromide, 1.5 equivalents) is added slowly. The reaction is maintained at -78 °C for 2 hours, then allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-Boc-2-arylthiomorpholine.[1]
Step 4: N-Deprotection The N-Boc-2-arylthiomorpholine is dissolved in a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or diethyl ether). The solution is stirred at room temperature for 2-4 hours, with deprotection monitored by TLC. Upon completion, the solvent and excess HCl are removed under reduced pressure. The residue is triturated with diethyl ether to precipitate the hydrochloride salt of the final 2-arylthiomorpholine derivative, which is collected by filtration.[1]
Quantitative Data
| Step | Product | Yield |
| 1 | N-Boc-thiomorpholine | >95% |
| 2 | 2-Chloro-N-Boc-thiomorpholine | 70-80% |
| 3 | N-Boc-2-phenylthiomorpholine | 60-70% |
| 4 | 2-Phenylthiomorpholine HCl | >90% |
Illustrative yields for a model synthesis.[1]
Synthetic Route 2: Diastereoselective Cyclization of Cysteine Derivatives for 2-Carboxythiomorpholines
This approach leverages the inherent chirality of amino acid starting materials to produce enantiomerically enriched 2-substituted thiomorpholines. A key example is the synthesis of (2R)-thiomorpholine-2-carboxylic acid from L-cysteine.
Signaling Pathway
Caption: Diastereoselective Synthesis of (2R)-Thiomorpholine-2-carboxylic acid.
Experimental Protocol: Synthesis of (2R)-Thiomorpholine-2-carboxylic acid
Step 1: Synthesis of S-(2-Chloroethyl)-L-cysteine L-cysteine is reacted with a suitable 2-chloroethylating agent, such as 2-chloroethanol, under basic conditions to yield S-(2-chloroethyl)-L-cysteine.
Step 2: Cyclization S-(2-Chloroethyl)-L-cysteine undergoes intramolecular cyclization under appropriate pH and temperature conditions to form the thiomorpholine ring.
Step 3: Oxidative Deamination The cyclic intermediate is treated with L-amino acid oxidase, which catalyzes the oxidation of the amine to an imine metabolite.
Step 4: Reduction The resulting imine is reduced in situ with sodium borohydride to yield the stable (R)-configured product, (2R)-thiomorpholine-2-carboxylic acid. Enantiomeric purity is typically confirmed by chiral HPLC.
Quantitative Data
| Parameter | Value |
| Product | (2R)-Thiomorpholine-2-carboxylic acid |
| Stereoselectivity | High (retention of stereochemistry from L-cysteine) |
| Typical Yield | Good |
Synthetic Route 3: Photocatalytic Coupling of Silyl Amine Reagents and Aldehydes
A modern and efficient approach to substituted thiomorpholines involves a photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes. This method can be performed under continuous flow conditions, offering scalability and high efficiency.
Experimental Workflow
References
A Comparative Guide to Synthetic Building Blocks: The Case of 2-(2-Chlorophenyl) thiomorpholine hydrochloride and its Alternatives in Multi-Target Antidepressant Synthesis
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. This guide provides a comparative analysis of key building blocks used in the synthesis of complex pharmaceutical agents, with a focus on 2-(2-Chlorophenyl) thiomorpholine hydrochloride and its strategic alternatives. Our central case study will be the synthesis of Vortioxetine, a multi-target antidepressant, which serves as an exemplary platform for comparing different synthetic philosophies and their outcomes.
Introduction to the Core Building Block
This compound is a heterocyclic compound valued as a versatile intermediate in the synthesis of biologically active molecules.[1] Its thiomorpholine scaffold is a "privileged structure" in drug discovery, known to impart favorable pharmacokinetic properties.[2] While this specific molecule is noted for its utility in developing compounds with anti-inflammatory or antimicrobial properties, its core structure is highly analogous to the key intermediates used in the synthesis of the antidepressant Vortioxetine.[1][3] Vortioxetine, chemically known as 1-[2-(2,4-dimethylphenylthio)phenyl]piperazine, is a multi-modal agent that functions as a serotonin reuptake inhibitor and modulates several serotonin receptor subtypes.[4][5]
This guide will compare two distinct synthetic routes to Vortioxetine, showcasing a classic multi-step convergent synthesis against a modern palladium-catalyzed one-pot approach. This comparison will highlight the strategic trade-offs in terms of starting materials, reaction efficiency, and process complexity.
Comparative Analysis of Synthetic Routes to Vortioxetine
The synthesis of Vortioxetine can be approached from several angles, each with distinct advantages and challenges. We will compare a widely-used convergent route with a palladium-catalyzed cross-coupling strategy.
Route A: Convergent Synthesis via Aniline Precursor
This common and scalable method involves the synthesis of a key aniline intermediate, which is then cyclized to form the core piperazine ring of Vortioxetine. This pathway is characterized by its well-defined steps and use of classical organic reactions.[6]
Route B: Palladium-Catalyzed "One-Pot" Synthesis
This modern approach leverages the power of transition-metal catalysis to assemble the molecule from three separate building blocks in a single reaction vessel.[7] This strategy can significantly shorten the synthetic sequence but relies on more expensive and sensitive reagents.
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative differences between the two synthetic routes.
| Parameter | Route A: Convergent Synthesis[6] | Route B: Palladium-Catalyzed "One-Pot" Synthesis[7] |
| Key Building Blocks | 1-Fluoro-2-nitrobenzene, 2,4-Dimethylbenzenethiol, Bis(2-chloroethyl)amine HCl | 2-Bromobenzenethiol, Piperazine, 1-Iodo-2,4-dimethylbenzene |
| Key Transformations | Nucleophilic Aromatic Substitution, Nitro Reduction (Hydrogenation), Condensation/Cyclization | Palladium-Catalyzed C-S and C-N Cross-Coupling |
| Catalyst System | Pd/C for hydrogenation | Tris(dibenzylideneacetone)dipalladium [Pd₂(dba)₃] and BINAP ligand |
| Overall Yield | Approximately 49% | Good (exact percentage varies with conditions but is competitive) |
| Purification | Recrystallization of intermediates and final product | Column chromatography required to remove palladium residues |
| Advantages | Scalable, avoids expensive ligands, well-established chemistry | Shorter synthetic sequence, potentially faster route development |
| Disadvantages | Longer sequence of discrete steps | High cost of palladium catalyst and phosphine ligand, potential for heavy metal contamination in the final product |
Visualization of Synthetic Workflows
The logical flow of these two distinct synthetic strategies is visualized below.
Caption: Comparative workflows for Vortioxetine synthesis.
Detailed Experimental Protocols
Protocol for Route A: Convergent Synthesis [6]
-
Synthesis of 2-(2,4-Dimethylphenylthio)nitrobenzene: To a solution of 1-fluoro-2-nitrobenzene and 2,4-dimethylbenzenethiol in a suitable solvent like DMF, add a base such as potassium carbonate. Heat the mixture to facilitate the nucleophilic aromatic substitution reaction. After completion, the product is isolated by extraction and purified by recrystallization.
-
Synthesis of 2-[(2,4-Dimethylphenyl)thio]aniline: The nitro compound from the previous step is dissolved in ethanol or a similar solvent. A catalytic amount of Palladium on Carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation with H₂ gas in a Parr apparatus until the reduction is complete. The catalyst is filtered off, and the solvent is evaporated to yield the aniline intermediate.
-
Synthesis of Vortioxetine: The resulting 2-[(2,4-dimethylphenyl)thio]aniline is mixed with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as 1,2-dichlorobenzene. The mixture is heated under reflux to drive the condensation and cyclization reaction. Upon completion, the reaction is cooled, and the crude product is isolated and purified, often via salt formation (e.g., with HBr) and recrystallization to yield Vortioxetine HBr.
Protocol for Route B: Palladium-Catalyzed "One-Pot" Synthesis [7]
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromobenzenethiol, piperazine, and 1-iodo-2,4-dimethylbenzene.
-
Catalyst Addition: Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], and a suitable phosphine ligand like BINAP. A base, such as sodium tert-butoxide, is also added.
-
Reaction Execution: Add a dry, degassed solvent like toluene. Heat the mixture to reflux for several hours until reaction completion is observed by TLC or LC-MS.
-
Workup and Purification: After cooling, the reaction mixture is quenched, extracted with an organic solvent, and washed. The crude product is then purified using column chromatography on silica gel to separate the Vortioxetine from the palladium catalyst and other byproducts.
Mechanism of Action and Broader Building Block Alternatives
Vortioxetine's efficacy stems from its multi-target pharmacological profile. It primarily acts as an inhibitor of the serotonin transporter (SERT) but also functions as an agonist at 5-HT₁ₐ receptors and an antagonist at 5-HT₃ and 5-HT₇ receptors.[8][9] This complex mechanism is believed to contribute to its effects on both mood and cognitive function in patients with depression.
Caption: Simplified signaling pathway of Vortioxetine.
The structural motif of an aryl group linked to a piperazine or similar heterocycle is common in CNS drug discovery. Researchers exploring alternatives often utilize different building blocks to achieve similar multi-target profiles.
| Alternative Building Block Class | Core Scaffold | Typical Targets | Example |
| Long-Chain Arylpiperazines | Arylpiperazine | 5-HT₁ₐ, 5-HT₂ₐ, D₂ Receptors[10] | Aripiprazole analogs |
| Indole-Piperazine Hybrids | Indole linked to Piperazine | SERT, 5-HT₁ₐ Receptors[10] | Vilazodone analogs |
| Substituted Thiophenes | Thiophene | Varied (Enzyme inhibitors, Receptor modulators)[11] | Olanzapine |
| Substituted Morpholines | Morpholine | Varied (NET, other transporters)[2] | Reboxetine |
These alternative scaffolds allow chemists to fine-tune the pharmacological profile, exploring different receptor interactions and improving properties like solubility, metabolic stability, and blood-brain barrier penetration.
Conclusion
The choice between a building block like 2-(2-Chlorophenyl) thiomorpholine and its alternatives is fundamentally a choice between synthetic strategies. The convergent synthesis (Route A) offers robustness and scalability, making it suitable for large-scale manufacturing where cost and process reliability are paramount. In contrast, the palladium-catalyzed approach (Route B) provides speed and elegance, making it highly valuable in early-stage drug discovery for the rapid synthesis of analogs and exploration of structure-activity relationships.
For researchers and drug development professionals, understanding the trade-offs associated with each building block and synthetic route is essential. The decision impacts not only the laboratory workflow but also the economic viability and timeline of bringing a new therapeutic agent to market.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jchemrev.com [jchemrev.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vortioxetine Derivatives with Amino Acid as Promoiety: Synthesis, Activity, Stability and Preliminary Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Vortioxetine Hydrobromide [cjph.com.cn]
- 7. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. bcrcp.ac.in [bcrcp.ac.in]
- 10. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 2-(2-Chlorophenyl) thiomorpholine hydrochloride by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-(2-Chlorophenyl) thiomorpholine hydrochloride, a key intermediate in pharmaceutical development.[1] Objective analysis and supporting data are presented to aid researchers in selecting the most appropriate methodology for their specific needs.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds, making it highly suitable for analyzing this compound.[2][3] Its high resolution and sensitivity enable the separation and quantification of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.[3][4]
Experimental Protocol: A Validated RP-HPLC Method
This section details a standard reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10% B to 90% B over 20 minutes, hold for 5 min, re-equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1.0 mg/mL solution in a 50:50 mixture of water and methanol |
HPLC Workflow
The following diagram illustrates the typical workflow for HPLC purity analysis.
Caption: Workflow for HPLC Purity Assessment.
Performance Data
The performance of the HPLC method is evaluated based on system suitability, linearity, and the impurity profile of a representative batch.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result | Status |
| Tailing Factor | ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates | ≥ 2000 | 5500 | Pass |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.4% | Pass |
Table 2: Impurity Profile of a Representative Batch
| Peak | Retention Time (min) | Relative Retention Time (RRT) | Area % | Status |
| Impurity 1 | 8.5 | 0.81 | 0.08% | Known Impurity |
| Main Peak | 10.5 | 1.00 | 99.85% | API |
| Impurity 2 | 12.2 | 1.16 | 0.05% | Unknown Impurity |
| Impurity 3 | 15.1 | 1.44 | 0.02% | Degradant |
| Total Impurities | - | - | 0.15% | - |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques offer unique advantages and can be used orthogonally to confirm purity. The choice of method depends on the analyte's properties and the specific analytical requirements.[5]
Gas Chromatography (GC)
-
Principle: Separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.
-
Applicability: Best suited for volatile and thermally stable compounds, such as residual solvents.[3][6] this compound is non-volatile and would likely decompose at the high temperatures required for GC analysis, making this technique unsuitable for direct purity assessment but essential for analyzing residual solvents from the synthesis process.[3]
Quantitative NMR (qNMR)
-
Principle: Provides structural and quantitative information based on the nuclear magnetic resonance of atomic nuclei.[7]
-
Applicability: qNMR is a powerful, primary method for purity determination that does not require a reference standard of the analyte itself.[2] It quantifies the molecule directly against a certified internal standard.[8][9] This is particularly valuable for new chemical entities where a fully characterized reference standard is not yet available.[8] However, it generally has lower sensitivity compared to HPLC for detecting trace impurities.
Capillary Electrophoresis (CE)
-
Principle: Separates ionic species based on their electrophoretic mobility in an electric field.
-
Applicability: CE offers high separation efficiency, especially for charged molecules and chiral compounds.[6][10] It can be an excellent orthogonal technique to HPLC, as its separation mechanism is fundamentally different.[10] For this compound, CE could provide complementary information on ionic impurities that might not be well-resolved by RP-HPLC.[11]
Logical Comparison of Techniques
The diagram below outlines the decision-making process for selecting an appropriate purity assessment technique.
Caption: Decision guide for analytical method selection.
Comparative Summary
The following table provides a direct comparison of the discussed analytical techniques for the purity assessment of this compound.
Table 3: Comparative Analysis of Purity Assessment Techniques
| Parameter | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Analyte Volatility | Not Required | Required | Not Required | Not Required |
| Primary Use Case | Main Purity, Impurities | Residual Solvents | Absolute Purity, Structure | Orthogonal Purity, Ionic Species |
| Sensitivity | High (ppb - ppm) | Very High (for volatiles) | Moderate (low % level) | High |
| Resolution | Very High | Excellent | Moderate | Excellent |
| Sample Throughput | Moderate | High | Low to Moderate | High |
| Need for Reference Std. | Yes (for quantitation) | Yes (for quantitation) | No (uses internal standard) | Yes (for quantitation) |
| Destructive | Yes | Yes | No | Yes |
Conclusion
For the comprehensive purity assessment of This compound , a validated RP-HPLC method stands as the gold standard, offering an excellent balance of sensitivity, resolution, and robustness for detecting and quantifying process-related and degradation impurities.[4] However, for a complete characterization and to ensure the highest quality standards, orthogonal techniques are recommended. Gas Chromatography is essential for controlling residual solvents, while qNMR provides an invaluable, independent measure of absolute purity without the need for a specific reference standard.[5][8] Capillary Electrophoresis can serve as a powerful secondary separation technique to confirm purity, especially for challenging ionic impurities.[10] The integration of these methods provides a rigorous analytical strategy, ensuring the safety and efficacy of the final pharmaceutical product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. soeagra.com [soeagra.com]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 9. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
A Comparative Guide to the X-ray Crystallography of Thiomorpholine Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for thiomorpholine and its derivatives. Understanding the three-dimensional structure of these compounds is crucial for rational drug design and the development of new therapeutic agents. This document summarizes key crystallographic parameters, details experimental protocols, and presents a logical workflow for X-ray crystallography.
Crystallographic Data Summary
The following table summarizes the key crystallographic data obtained for thiomorpholine and one of its derivatives. Efforts to obtain a publicly available crystal structure for thiomorpholine hydrochloride were unsuccessful at the time of this publication. However, data for thiomorpholine and 4-(4-nitrophenyl)thiomorpholine are presented for comparison.
| Parameter | Thiomorpholine (COD ID: 2208175) | Thiomorpholine (COD ID: 4107900) | 4-(4-Nitrophenyl)thiomorpholine |
| Chemical Formula | C₄H₉NS | C₄H₉NS | C₁₀H₁₂N₂O₃S |
| Formula Weight | 103.19 | 103.19 | 240.28 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pnma | P2₁/c | P2₁/c |
| a (Å) | 8.83(2) | 5.860(2) | 10.4352(2) |
| b (Å) | 7.97(2) | 9.031(4) | 10.9328(2) |
| c (Å) | 7.82(2) | 10.518(4) | 10.1261(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 104.18(3) | 108.253(1) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 550.5(2) | 539.3(4) | 1096.50(4) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.245 | 1.268 | 1.455 |
| Radiation Type | MoKα | MoKα | MoKα |
| Temperature (K) | 293 | 150 | 100 |
Experimental Protocols
Synthesis and Crystallization of 4-(4-Nitrophenyl)thiomorpholine
Synthesis: 4-(4-Nitrophenyl)thiomorpholine can be synthesized via a nucleophilic aromatic substitution reaction. A mixture of 4-fluoronitrobenzene (1.0 eq.), thiomorpholine (1.2 eq.), and potassium carbonate (2.0 eq.) in dimethylformamide (DMF) is stirred at 80 °C for 12 hours. After completion, the reaction mixture is poured into water and the resulting precipitate is filtered, washed with water, and dried to yield the crude product.
Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in a suitable solvent system, such as ethanol-chloroform.
General X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα radiation, λ = 0.71073 Å). The collected data is then processed, and the structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow and Methodologies
The process of determining the crystal structure of a small molecule like a thiomorpholine salt by X-ray crystallography follows a well-defined workflow. This process is crucial for elucidating the precise three-dimensional arrangement of atoms and understanding intermolecular interactions.
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
This guide serves as a foundational resource for researchers working with thiomorpholine derivatives. The provided data and protocols offer a starting point for further structural studies and computational modeling, ultimately aiding in the discovery and development of novel pharmaceuticals.
Safety Operating Guide
Safe Disposal of 2-(2-Chlorophenyl) thiomorpholine hydrochloride: A Procedural Guide
For Immediate Reference: Essential Safety and Disposal Information
This guide provides detailed procedures for the safe handling and disposal of 2-(2-Chlorophenyl) thiomorpholine hydrochloride, a compound utilized in pharmaceutical research and development as an intermediate in the synthesis of biologically active molecules.[1] Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its properties and the necessary safety measures. This compound is a white solid and should be handled with care.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[2]
-
Respiratory Protection: In case of dust formation, use a suitable dust mask or respirator.[3][4]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
-
Do not eat, drink, or smoke when using this product.[5]
II. Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Response Protocol:
-
Evacuate: Clear the area of all personnel and move upwind of the spill.[2][3]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Prevent the spill from entering drains or waterways.[2][3][4]
-
Clean-up:
-
Decontamination: Clean the affected area thoroughly.
III. Proper Disposal Procedures
Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste.
Step-by-Step Disposal Guide:
-
Containerization: Keep the chemical waste in its original container if possible, or in a suitable and properly labeled, closed container.[2][4]
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Waste Collection: Dispose of the contents and container at an approved waste disposal plant. Contact a licensed professional waste disposal service to arrange for collection and disposal.
-
Uncleaned Containers: Handle uncleaned containers in the same manner as the product itself.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1172888-52-6[1] |
| Molecular Formula | C₁₀H₁₂ClNS·HCl[1] |
| Molecular Weight | 250.19 g/mol [1] |
| Appearance | White solid[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Storage Conditions | 0-8°C[1] |
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(2-Chlorophenyl) thiomorpholine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-(2-Chlorophenyl) thiomorpholine hydrochloride. It is designed to be a critical resource for laboratory personnel, ensuring the safe and effective use of this compound in research and development.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on guidelines for thiomorpholine derivatives and chlorinated heterocyclic compounds.[1][2][3]
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect against splashes.[2] A full-face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk handling or mixing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[3] Always inspect gloves for integrity before use and wash them before removal. For substances with unknown toxicity, consider double gloving. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[1][3] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used. |
II. Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[4]
-
Verify that all necessary PPE is available and in good condition.
-
Keep the chemical in suitable and closed containers for disposal.[2]
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid dust formation and inhalation of mist, gas, or vapors.[2]
-
Avoid contact with skin and eyes.[2]
-
Use personal protective equipment and wear chemical impermeable gloves.[2]
-
Ensure adequate ventilation during handling.[2]
-
Remove all sources of ignition.[2]
3. Spill Management:
-
In the event of a spill, evacuate the area and prevent unauthorized entry.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][2]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
III. Disposal Plan
Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.
-
Chemical Waste: Place this compound waste and any contaminated materials into a clearly labeled, sealed container for hazardous waste disposal. Do not dispose of the chemical down the drain.[1]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in the designated hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1172888-52-6 | Chem-Impex[5] |
| Molecular Formula | C₁₀H₁₂ClNS·HCl | Chem-Impex[5] |
| Molecular Weight | 250.19 | Chem-Impex[5] |
| Appearance | White solid | Chem-Impex[5] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[5] |
| Storage Conditions | Store at 0-8°C | Chem-Impex[5] |
V. Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
